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  • Product: 4-Amino-6-ethoxy-o-cresol hydrochloride
  • CAS: 68833-95-4

Core Science & Biosynthesis

Foundational

4-amino-6-ethoxy-o-cresol hydrochloride molecular weight and chemical structure

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 4-amino-6-ethoxy-o-cresol hydrochloride, a chemical compound of interest in various scientific and industrial ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-amino-6-ethoxy-o-cresol hydrochloride, a chemical compound of interest in various scientific and industrial applications. This document will detail its core chemical properties, including its molecular weight and structure, and provide essential safety and handling information.

Core Chemical Identity

4-amino-6-ethoxy-o-cresol hydrochloride is a substituted aromatic amine. Its systematic IUPAC name is Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1)[1]. The presence of an amino group, an ethoxy group, and a methyl group on the cresol ring, along with its formulation as a hydrochloride salt, defines its chemical reactivity and physical properties.

Chemical Structure

The hydrochloride salt is formed by the protonation of the amino group on the cresol ring. The structure consists of a central benzene ring substituted with a hydroxyl group (-OH), a methyl group (-CH3), an amino group (-NH2), and an ethoxy group (-OCH2CH3). The "o-cresol" designation indicates that the methyl and hydroxyl groups are in ortho positions (positions 1 and 2) on the benzene ring. The ethoxy group is at position 6, and the amino group is at position 4.

Caption: Chemical structure of 4-amino-6-ethoxy-o-cresol hydrochloride.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for its application in research and development. The key properties of 4-amino-6-ethoxy-o-cresol hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 68833-95-4[2][3]
Molecular Formula C9H14ClNO2[2]
Molecular Weight 203.66 g/mol [4]
IUPAC Name Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1)[1][4]

Safety and Handling

While a comprehensive safety data sheet (SDS) for 4-amino-6-ethoxy-o-cresol hydrochloride was not available in the search results, information for the related compound o-cresol indicates that it can be toxic if swallowed or in contact with skin, cause severe skin burns and eye damage, and may cause respiratory irritation[5]. Given the structural similarity, it is prudent to handle 4-amino-6-ethoxy-o-cresol hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Potential Applications

Substituted cresols and their derivatives are utilized in a variety of industrial and research settings. While specific applications for 4-amino-6-ethoxy-o-cresol hydrochloride were not detailed in the provided search results, related amino-cresol compounds are known to be used as intermediates in the synthesis of dyes and pharmaceuticals. The specific combination of functional groups on this molecule suggests potential for its use as a building block in organic synthesis.

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for 4-amino-6-ethoxy-o-cresol hydrochloride were not found in the initial search. However, general methods for the synthesis of related aminocresols often involve the reduction of a corresponding nitro compound. For instance, a patented process for the synthesis of 4-amino-o-cresol hydrochloride involves the catalytic hydrogenation of 2-[(N,N-dimethylamino)-methyl]-4-nitrophenol followed by precipitation with hydrochloric acid[6]. Another approach for producing high-purity 4-amino-m-cresol involves the catalytic reduction of a sulfonated azo compound[7]. These general strategies could potentially be adapted for the synthesis of 4-amino-6-ethoxy-o-cresol hydrochloride.

Illustrative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an aminocresol hydrochloride, which could be conceptually applied to the target molecule.

Start_Material Appropriate Nitrocresol Precursor Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Start_Material->Reduction Reduction of nitro group Intermediate Amino-cresol free base Reduction->Intermediate Formation of amino group Salt_Formation Treatment with HCl Intermediate->Salt_Formation Protonation of amino group Final_Product Aminocresol Hydrochloride Salt_Formation->Final_Product Isolation of hydrochloride salt

Caption: Generalized workflow for aminocresol hydrochloride synthesis.

Conclusion

4-amino-6-ethoxy-o-cresol hydrochloride is a specific substituted cresol with a defined molecular weight and structure. While detailed application and synthesis data require further investigation, its chemical nature suggests its potential as a valuable intermediate in organic synthesis. As with any chemical compound, proper safety precautions are paramount during handling and use. This guide serves as a foundational resource for professionals working with or interested in this compound.

References

  • 4-amino-6-ethoxy-o-cresol hydrochloride — Chemical Substance Information - NextSDS. (n.d.).
  • Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 14).
  • Search structure - EcoDrugPlus. (2025, November 3).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, April 28).
  • 4-AMINO-M-CRESOL HYDROCHLORIDE AldrichCPR - Sigma-Aldrich. (n.d.).
  • Production of High-Purity 4-Amino-m-cresol: Application Notes and Protocols - Benchchem. (n.d.).
  • EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents. (n.d.).
  • Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) - Echemi. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of CAS 68833-95-4

This guide provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of the chemical substance identified by CAS number 68833-95-4. This substance is chemically defined...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of the chemical substance identified by CAS number 68833-95-4. This substance is chemically defined as Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C12-14-alkyl ethers, ammonium salts. It is a key ingredient in various industrial and consumer formulations, making a thorough understanding of its properties crucial for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

CAS number 68833-95-4 refers to a complex polymeric surfactant. The structure consists of a polyethylene glycol (poly(oxy-1,2-ethanediyl)) backbone, which is a hydrophilic chain. This chain is terminated at one end with a sulfate group (.alpha.-sulfo) and a hydroxyl group (.omega.-hydroxy). The other end of the polyethylene glycol chain is attached to a hydrophobic C12-14 alkyl ether. The sulfate group is neutralized with an ammonium counter-ion. Due to the variable length of the alkyl chain (C12-14) and the polyethylene glycol chain, this substance is a mixture of related molecules rather than a single discrete compound.[1][2]

Physicochemical Properties

The physicochemical properties of CAS 68833-95-4 are critical for its application and formulation. These properties are summarized in the table below. It is important to note that as a polymeric mixture, some properties may be presented as ranges.

PropertyValueSource
Chemical Name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C12-14-alkyl ethers, ammonium salts[1]
CAS Number 68833-95-4
Synonyms Ammonium C12-14 alkyl ether sulfate, Ammonium laureth sulfate[3]
Appearance Colorless to pale yellow liquid[4]
pH Typically 6.5 - 7.5 (in aqueous solution)[5]
Density Approximately 1.0 g/cm³[5]

Solubility Profile

The solubility of a substance is a fundamental parameter that dictates its utility in various applications. As an anionic surfactant, CAS 68833-95-4 exhibits characteristic solubility behavior.

Water Solubility: This substance is readily soluble in water.[2] The presence of the hydrophilic polyethylene glycol chain and the ionic sulfate group contributes to its high affinity for aqueous media. The sodium salts of similar alkyl ether sulfates are also noted to enhance water solubility.[2]

Solubility in Organic Solvents: The solubility in organic solvents is dependent on the polarity of the solvent. It is generally expected to have lower solubility in non-polar organic solvents due to its hydrophilic nature. However, the presence of the C12-14 alkyl chain provides some lipophilic character, which may allow for some solubility or dispersibility in moderately polar organic solvents.

Factors Influencing Solubility:

  • Temperature: The solubility of this surfactant in water generally increases with temperature.

  • pH: The pH of the aqueous solution can influence the charge on the sulfate group and potentially affect its interaction with other components in a formulation, which could indirectly impact its apparent solubility.

  • Presence of Electrolytes: High concentrations of electrolytes can decrease the solubility of surfactants in water, a phenomenon known as "salting out."

Experimental Determination of Solubility: A Protocol

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a substance.[6][7] This method involves agitating an excess of the substance in a specific solvent at a constant temperature until equilibrium is reached.

Principle

An excess amount of the solute (CAS 68833-95-4) is added to a known volume of the solvent (e.g., deionized water). The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once at equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment
  • CAS 68833-95-4

  • Deionized water (or other solvents of interest)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another appropriate analytical instrument.

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of CAS 68833-95-4 that is in excess of its expected solubility into a glass vial.

    • Add a precise volume of the solvent (e.g., 10 mL of deionized water) to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed.[7]

    • Allow the mixture to equilibrate for a predetermined period (e.g., 24 to 72 hours). It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not significantly change.[7]

  • Sample Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved material to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter a portion of the supernatant through a syringe filter.[8] It is important to ensure that the filter does not adsorb the analyte.

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of CAS 68833-95-4.

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved substance.

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Sample Separation cluster_analysis 4. Analysis cluster_reporting 5. Data Reporting weigh Weigh excess CAS 68833-95-4 add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake separate Centrifuge or Filter to get clear supernatant shake->separate dilute Dilute supernatant separate->dilute analyze Analyze by HPLC or other method dilute->analyze calculate Calculate solubility (e.g., mg/mL) analyze->calculate

Caption: Workflow for solubility determination using the shake-flask method.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling CAS 68833-95-4. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.[3][9] General handling precautions include:

  • Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[9]

  • Working in a well-ventilated area to avoid inhalation of any mists or aerosols.[10]

  • Avoiding contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[9]

  • Storing in a cool, dry place away from incompatible materials.[9]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties and solubility profile of CAS 68833-95-4, also known as Ammonium C12-14 alkyl ether sulfate. Its nature as a water-soluble anionic surfactant makes it a versatile ingredient in numerous applications. The provided experimental protocol for solubility determination offers a robust method for researchers to quantify this critical parameter. A thorough understanding of these properties is essential for the effective formulation and application of this important chemical substance.

References

  • Muby Chemicals.
  • AEB Group. (2021, August 19).
  • Sigma-Aldrich. (2025, November 6).
  • Pharos. Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-hydroxy-, C6-10-alkyl ethers, ammonium salts.
  • Chemos GmbH&Co.KG.
  • WuXi AppTec DMPK. Solubility Study.
  • Alfa Laval. (2024, April 10).
  • PubChem. Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-hydroxy-, C12-14-alkyl ethers, sodium salts.
  • Journal of Drug Development and Industrial Pharmacy. (2019).
  • PubChem. Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-hydroxy-, C12-15-alkyl ethers.
  • Guidechem. Poly(oxy-1,2-ethanediyl), α-sulfo-ω-hydroxy-, C12-14-alkyl ethers, sodium salts.
  • NextSDS. Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C6-12-alkyl ethers, ammonium salts.
  • World Health Organiz
  • A
  • PMC. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
  • Lund University Publications.
  • MDPI. (2021, January 13).
  • E3S Web of Conferences.
  • PubMed. (2018, March 8). Synthesis and Biological Evaluation of ( E)-4-Hydroxy-3-methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cell Immune Responses.
  • solubility predictions.
  • Thermo Scientific Chemicals. 4-Morpholineacetic acid hydrochloride, 95% 1 g | Request for Quote.
  • MDPI. (2026, March 26). Chemical Characterization and Evaluation of Antimicrobial, Antioxidant, and Synergistic Activities of Teucrium polium L.: An Integrated Experimental and In Silico Approach.
  • Google Patents. US6924333B2 - Polyunsaturated fatty acids as part of reactive structures for latex paints: thickeners, surfactants, and dispersants.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 2-Methyl-3-buten-2-ol | 115-18-4.

Sources

Foundational

Spectroscopic Characterization (NMR & IR) of 4-Amino-6-ethoxy-o-cresol Hydrochloride: A Comprehensive Technical Guide

Executive Summary In pharmaceutical development and fine chemical synthesis, the precise structural elucidation of intermediate salts is critical for quality control, stability tracking, and downstream reactivity predict...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the precise structural elucidation of intermediate salts is critical for quality control, stability tracking, and downstream reactivity prediction. 4-Amino-6-ethoxy-o-cresol hydrochloride —systematically identified as Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) (CAS: 68833-95-4)[1]—presents a unique spectroscopic challenge due to its highly functionalized, tetrasubstituted aromatic ring and competing electronic directing effects.

This whitepaper provides an authoritative, self-validating protocol for the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) characterization of this compound. By moving beyond mere data listing, this guide explains the causality behind experimental choices, ensuring researchers can reliably reproduce and validate these spectroscopic profiles.

Molecular Architecture & Electronic Causality

To accurately predict and assign spectroscopic signals, one must first deconstruct the molecule's electronic environment. The core is a phenol ring modified by three additional substituents: a methyl group at C2, an ammonium hydrochloride group at C4, and an ethoxy group at C6.

The chemical shifts of the remaining aromatic protons (H3 and H5) are dictated by a tug-of-war between mesomeric (+M) and inductive (-I) effects:

  • Electron Donation (+M / +I): The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups exert strong electron-donating (+M) effects, shielding their respective ortho and para positions. The C2 methyl group provides a weaker, inductive (+I) donation.

  • Electron Withdrawal (-I): The protonated amine (-NH3⁺) exerts a powerful electron-withdrawing (-I) effect. Salinization to form hydrochloride salts significantly alters the chemical shifts of adjacent protons, with the protonated nitrogen causing a pronounced downfield shift on the adjacent aromatic protons[2].

Consequently, H5 is highly shielded (positioned ortho to the strongly donating ethoxy group), while H3 is relatively deshielded (positioned ortho to the weakly donating methyl group and the strongly withdrawing ammonium group).

G PhenolCore Phenol Core (C1-OH) Electron Donating (+M) C2 C2: Methyl Group Weakly Donating (+I) PhenolCore->C2 Ortho C4 C4: Ammonium (NH3+) Strongly Withdrawing (-I) PhenolCore->C4 Para C6 C6: Ethoxy Group Strongly Donating (+M) PhenolCore->C6 Ortho H3 H3 (Aromatic) Deshielded by NH3+ C2->H3 Ortho C4->H3 Ortho H5 H5 (Aromatic) Shielded by OEt C4->H5 Ortho C6->H5 Ortho

Structural connectivity and electronic directing effects governing NMR chemical shifts.

High-Resolution NMR Characterization Protocol

Solvent Causality: The "DMSO-d6 Advantage"

A common pitfall in the NMR analysis of hydrochloride salts is the use of non-polar solvents like CDCl3. In low-polarity environments, the tight ion pair (NH3⁺···Cl⁻) remains intact, often leading to severe line broadening, complex multiplet formation, or complete sample insolubility.

By utilizing anhydrous DMSO-d6, both the cation and anion species are fully solvated by the solvent molecules, thus weakening the specific NH3⁺···Cl⁻ charge-assisted hydrogen bonds[3]. This solvation yields sharp, highly resolved aliphatic and aromatic signals. Crucially, if the DMSO-d6 is sufficiently anhydrous, it prevents the rapid proton exchange of the -NH3⁺ and -OH groups, allowing them to be observed as distinct, quantifiable broad singlets.

Quantitative Data: 1D NMR Assignments

Table 1: Predicted ¹H NMR Assignments (DMSO-d6, 400 MHz)

Shift (ppm)MultiplicityIntegrationAssignmentCausality / Coupling Dynamics
1.35 Triplet (t)3H-OCH₂CH₃ Coupled to adjacent CH₂ ( J=7.0 Hz).
2.15 Singlet (s)3HAr-CH₃ (C2)Deshielded benzylic position.
4.05 Quartet (q)2H-OCH₂ CH₃Coupled to CH₃ ( J=7.0 Hz), strongly deshielded by oxygen.
6.85 Doublet (d)1HAr-H (C5)Meta coupling ( J=2.5 Hz); shielded by ortho-ethoxy (+M).
7.05 Doublet (d)1HAr-H (C3)Meta coupling ( J=2.5 Hz); deshielded by ortho-ammonium (-I).
9.50 Broad Singlet1HAr-OH (C1)Hydrogen bonding, exchangeable proton.
10.20 Broad Singlet3H-NH₃⁺ (C4)Ammonium protons, exchangeable, highly deshielded by positive charge.

Table 2: Predicted ¹³C NMR Assignments (DMSO-d6, 100 MHz)

Shift (ppm)TypeAssignmentCausality / Electronic Environment
14.8 CH₃-OCH₂CH₃ Aliphatic methyl carbon.
16.2 CH₃Ar-CH₃ (C2)Benzylic methyl carbon.
64.5 CH₂-OCH₂ CH₃Deshielded by direct attachment to electronegative oxygen.
106.5 CHAr-C5 Highly shielded by ortho-ethoxy and para-hydroxyl resonance.
116.0 CHAr-C3 Less shielded, adjacent to weakly donating methyl and withdrawing ammonium.
122.0 CAr-C4 Quaternary, attached to -NH3⁺.
126.5 CAr-C2 Quaternary, attached to methyl group.
143.0 CAr-C1 Quaternary, attached to -OH.
146.5 CAr-C6 Quaternary, attached to -OEt.
2D NMR Strategies for Self-Validation

A robust analytical workflow cannot rely solely on 1D NMR. To create a self-validating system, 2D NMR techniques must be employed to lock in the assignments:

  • COSY (Correlation Spectroscopy): Confirms the scalar coupling between the ethoxy CH₂ and CH₃ groups, isolating them from the benzylic methyl singlet.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly bonded protons to their respective carbons, definitively differentiating the aromatic C3 and C5 carbons based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons (C1, C2, C4, C6) which lack attached protons. For instance, the benzylic methyl protons will show strong 3-bond correlations to C1 and C3, unambiguously anchoring the structural assignment.

Workflow Sample Sample Prep (Anhydrous DMSO-d6) H1 1D 1H NMR (Proton ID) Sample->H1 C13 1D 13C NMR (Carbon ID) Sample->C13 COSY 2D COSY (H-H Coupling) H1->COSY HSQC 2D HSQC (1-Bond C-H) H1->HSQC HMBC 2D HMBC (Long-Range C-H) H1->HMBC C13->HSQC C13->HMBC Validation Structural Validation COSY->Validation HSQC->Validation HMBC->Validation

Sequential 1D and 2D NMR workflow for rigorous structural elucidation.

Infrared (FT-IR) Spectroscopic Profiling

While NMR provides atomic connectivity, FT-IR offers orthogonal validation of functional group integrity. For hydrochloride salts, Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods. Pressing hydrochloride salts into KBr matrices under high pressure can induce solid-state ion exchange (e.g., forming the hydrobromide salt) and introduces hygroscopic water bands that mask the critical -OH and -NH3⁺ stretches.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
~3350 (broad) O-H stretchPhenolic hydroxyl group.
2800 - 3000 (broad) N-H stretchAmmonium (-NH3⁺) band; characteristically broad, overlapping with C-H stretches.
2975, 2925 C-H stretchAliphatic asymmetric and symmetric stretches (ethoxy and methyl).
1610, 1505 C=C stretchAromatic ring skeletal vibrations.
1580 N-H bendAmmonium deformation mode.
1220 C-O stretchAsymmetric Ar-O-C (aryl-alkyl ether) stretch.
1045 C-O stretchSymmetric Ar-O-C (aryl-alkyl ether) stretch.

Experimental Workflows

Step 1: Anhydrous Sample Preparation
  • Desiccation: Dry the 4-amino-6-ethoxy-o-cresol hydrochloride sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace ambient moisture.

  • Weighing: Weigh exactly 15 mg of the compound into a clean, oven-dried glass vial.

  • Solvation: Add 0.6 mL of high-purity, anhydrous DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette, capping immediately to prevent atmospheric moisture ingress.

Step 2: NMR Acquisition Protocol
  • Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium signal of DMSO-d6 and shim the magnetic field to achieve a TMS line width of < 0.5 Hz.

  • ¹H NMR Acquisition: Acquire 16 scans with a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • ¹³C NMR Acquisition: Acquire 1024 scans with a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and proton decoupling (WALTZ-16) enabled.

  • 2D NMR Execution: Execute standard pulse sequences for COSY, HSQC, and HMBC with 128 t1​ increments and 2048 t2​ data points to ensure high resolution in the indirect dimension.

Step 3: ATR-FTIR Spectroscopic Profiling
  • Preparation: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate completely.

  • Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Application: Place approximately 2-3 mg of the solid hydrochloride salt directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate, uniform contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Processing: Process the data with an ATR correction algorithm to account for wavelength-dependent penetration depth, ensuring accurate relative peak intensities.

References

  • Title: Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, Galeterone and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonding Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Sources

Exploratory

Synthesis pathway and mechanism of 4-amino-2-ethoxy-6-methylphenol hydrochloride

[label="4-Amino-2-ethoxy-6-methylphenol\n(Hydrochlo Fig 1. Three-step synthetic pathway from 2-ethoxy-6-methylphenol to the target hydrochloride salt. Mechanistic Causality of Regioselectivity The success of the first st...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4-Amino-2-ethoxy-6-methylphenol\n(Hydrochlo

Fig 1. Three-step synthetic pathway from 2-ethoxy-6-methylphenol to the target hydrochloride salt.

Mechanistic Causality of Regioselectivity

The success of the first step relies entirely on the inherent directing effects of the starting material. The hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Because the ortho positions (C2 and C6) are sterically and electronically blocked by the ethoxy and methyl groups respectively, the nitronium ion (NO₂⁺) is forced to attack exclusively at the para position (C4)[1].

Regioselectivity OH -OH Group (Strongly Activating, Ortho/Para Directing) Nitronium Nitronium Ion (NO2+) Attack at Position 4 OH->Nitronium Directs to para OEt -OEt Group (Position 2 Blocked) OEt->Nitronium Steric/Electronic block Me -CH3 Group (Position 6 Blocked) Me->Nitronium Steric/Electronic block

Fig 2. Synergistic directing effects dictating exclusive para-nitration at position 4.

Detailed Synthetic Methodology & Mechanistic Causality

Step 1: Regioselective Nitration

Objective: Synthesize 4-nitro-2-ethoxy-6-methylphenol. Causality for Experimental Choices: The reaction must be kept strictly between 0–5 °C. Phenols are highly susceptible to oxidative cleavage by nitric acid at elevated temperatures, which leads to the formation of complex tar-like quinone mixtures. Using glacial acetic acid as a solvent moderates the reactivity of the nitric acid, ensuring a clean electrophilic aromatic substitution.

Self-Validating Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2-ethoxy-6-methylphenol in glacial acetic acid (5 mL/mmol). Cool the flask to 0 °C using an ice-salt bath.

  • Addition: Prepare a solution of 1.05 equivalents of 65% HNO₃ in glacial acetic acid. Add this dropwise to the phenol solution over 30 minutes. Validation: The solution will transition from clear to a deep yellow/orange, indicating the formation of the nitroaromatic complex.

  • Reaction: Stir for 2 hours at 0–5 °C. Monitor via TLC (Hexane:Ethyl Acetate 7:3); the starting material spot will disappear.

  • Workup: Pour the mixture over crushed ice with vigorous stirring.

  • Isolation: Filter the resulting bright yellow precipitate under a vacuum. Wash thoroughly with ice-cold water to remove residual acetic and nitric acids. Dry in a vacuum oven at 40 °C.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to yield 4-amino-2-ethoxy-6-methylphenol (Free Base). Causality for Experimental Choices: While traditional Béchamp reduction (Fe/HCl) is cheaper, aminophenols are notorious for forming highly stable, difficult-to-break chelates with transition metals like iron. Catalytic hydrogenation using Palladium on Carbon (Pd/C) circumvents metal chelation, allowing for a clean filtration and significantly higher yields.

ReductionWorkflow S1 Dissolve Nitro Intermediate in EtOH S2 Add 10% Pd/C Catalyst S1->S2 S3 Purge with N2, then H2 gas S2->S3 S4 Stir at RT under H2 (3 atm) S3->S4 S5 Filter Catalyst (Celite pad) S4->S5 S6 Concentrate in vacuo S5->S6

Fig 3. Standard operational workflow for the catalytic hydrogenation of the nitro intermediate.

Self-Validating Protocol:

  • Setup: Dissolve the nitro intermediate in absolute ethanol. Transfer to a high-pressure hydrogenation Parr reactor.

  • Catalyst Addition: Add 10% Pd/C (5% w/w relative to the substrate).

  • Purging: Purge the vessel three times with N₂ gas to remove oxygen, followed by three purges with H₂ gas.

  • Reaction: Pressurize to 3 atm with H₂ and stir vigorously at room temperature. Validation: The reaction is complete when the pressure gauge stabilizes (cessation of H₂ uptake) and the yellow color of the solution fades to pale/colorless.

  • Filtration: Filter the mixture through a pad of Celite under a strict nitrogen atmosphere to remove the Pd/C. Critical Step: Exposure to air at this stage will cause the free base to rapidly oxidize and turn dark brown.

  • Concentration: Evaporate the ethanol in vacuo to yield the crude free base. Proceed immediately to Step 3.

Step 3: Hydrochloride Salt Formation

Objective: Synthesize the stable 4-amino-2-ethoxy-6-methylphenol hydrochloride salt. Causality for Experimental Choices: The free base features an electron-rich aromatic ring activated by both the -OH and -NH₂ groups. This makes it highly vulnerable to aerial oxidation, forming a p-quinone imine. By introducing HCl, the amine is protonated (-NH₃⁺). This converts a strongly activating group into a strongly deactivating, electron-withdrawing group, drastically increasing the oxidation potential and allowing the compound to be stored safely at room temperature[2].

Self-Validating Protocol:

  • Dissolution: Dissolve the freshly prepared free base in anhydrous diethyl ether (or ethyl acetate) under a nitrogen atmosphere.

  • Precipitation: Slowly bubble dry HCl gas into the solution (alternatively, add a stoichiometric amount of 2M HCl in diethyl ether) while maintaining the temperature at 0 °C. Validation: An immediate phase change occurs, characterized by the rapid precipitation of a white to off-white crystalline solid, confirming the formation of the insoluble salt.

  • Isolation: Filter the solid rapidly, wash with cold anhydrous ether, and dry in a vacuum desiccator over P₂O₅.

Safety, Handling, and Analytical Validation

Safety: 4-amino-2-ethoxy-6-methylphenol hydrochloride must be handled with appropriate personal protective equipment (PPE), including chemical impermeable gloves and respiratory protection to avoid dust formation and inhalation of vapors[3]. In case of skin contact, contaminated clothing must be removed immediately and the affected area washed with soap and plenty of water[3].

Analytical Validation: To ensure the integrity of the final API/intermediate:

  • ¹H NMR (D₂O): Look for the disappearance of the free amine protons and the downfield shift of the aromatic protons due to the electron-withdrawing -NH₃⁺ group. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) signals should remain intact.

  • LC-MS: Confirm the exact monoisotopic mass of the free base cation at m/z 168.10 (calculated from the exact mass of 203.07 for the salt minus the chloride ion)[4].

References

  • Title: Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine Source: ACS Omega URL: [Link]

  • Title: Substituted polyphenylene ethers (US3262892A)

Sources

Foundational

Thermodynamic stability of 4-amino-6-ethoxy-o-cresol hydrochloride in aqueous media

An In-depth Technical Guide to the Thermodynamic Stability of 4-amino-6-ethoxy-o-cresol Hydrochloride in Aqueous Media Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-amino-6-ethoxy-o-cresol Hydrochloride in Aqueous Media

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-amino-6-ethoxy-o-cresol hydrochloride in aqueous media. As a substituted aminophenol, this molecule's stability is paramount for its potential applications in pharmaceutical and chemical industries. This document, intended for researchers, scientists, and drug development professionals, details the predicted degradation pathways based on functional group analysis and outlines a systematic approach to stability evaluation through forced degradation studies. We present detailed, field-proven protocols for subjecting the molecule to hydrolytic, oxidative, thermal, and photolytic stress. Furthermore, this guide describes the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products. The causality behind experimental choices is explained to provide a deeper understanding of the stability testing process. The ultimate goal is to equip scientists with the necessary tools to elucidate degradation mechanisms, predict shelf-life, and inform the development of stable formulations.

Introduction

The evaluation of a molecule's intrinsic stability is a cornerstone of modern drug development and chemical manufacturing.[1][2] Regulatory bodies mandate rigorous stability testing to ensure that a drug substance or product maintains its quality, purity, and potency throughout its shelf-life.[2] Forced degradation, or stress testing, is an essential component of this process, providing critical insights into potential degradation pathways and products that may arise under various environmental conditions.[1][2][3][4] This information is instrumental in developing and validating stability-indicating analytical methods, designing robust formulations, and defining appropriate storage conditions and retest periods.[1][5]

4-amino-6-ethoxy-o-cresol hydrochloride is an aromatic compound featuring three key functional groups on a benzene ring: an amino group, a hydroxyl group (phenolic), and an ethoxy group. The presence of the electron-donating amino and hydroxyl groups makes the aromatic ring particularly susceptible to oxidation.[3] The hydrochloride salt form suggests the compound is basic and is intended to enhance aqueous solubility and solid-state stability. Understanding its behavior in aqueous media—the most common solvent system in pharmaceutical formulations and biological environments—is therefore of critical importance.

This guide will deconstruct the stability profile of 4-amino-6-ethoxy-o-cresol hydrochloride by:

  • Analyzing its physicochemical properties and predicting degradation pathways.

  • Providing a detailed experimental workflow for a comprehensive forced degradation study.

  • Outlining the development of a robust, stability-indicating HPLC method.

  • Discussing the interpretation of results to build a complete stability profile.

Physicochemical Properties and Predicted Stability Profile

A molecule's structure dictates its reactivity. A thorough analysis of 4-amino-6-ethoxy-o-cresol hydrochloride's functional groups allows for an educated prediction of its stability challenges.

Molecular Structure and Functional Group Analysis

The core structure is an aminophenol, a class of compounds known for its susceptibility to degradation, primarily through oxidation.

  • Amino (-NH₂) Group: This is a primary aromatic amine. The nitrogen's lone pair of electrons activates the aromatic ring, making it electron-rich and prone to electrophilic attack and oxidation. As a hydrochloride salt, the amine will exist predominantly in its protonated form (-NH₃⁺) at low pH.

  • Hydroxyl (-OH) Group: The phenolic hydroxyl group also strongly activates the ring. Its acidity (pKa) means it will exist as a neutral phenol (-OH) in acidic to neutral solutions and as a phenoxide ion (-O⁻) in alkaline conditions. The phenoxide form is exceptionally sensitive to oxidation.

  • Ethoxy (-OCH₂CH₃) Group: An ether group that is generally stable to hydrolysis and oxidation under typical pharmaceutical conditions. It acts as a weak electron-donating group.

  • Hydrochloride (·HCl) Salt: This salt form improves the handling and aqueous solubility of the parent compound. In solution, it dissociates, and the amino group's protonation state will be governed by the solution's pH and the group's pKa.

pKa and Its Influence on Stability

The stability of 4-amino-6-ethoxy-o-cresol hydrochloride in water is intrinsically linked to pH. There are two key pKa values to consider: that of the protonated amino group (pKa₁) and that of the phenolic hydroxyl group (pKa₂).

  • pKa₁ (-NH₃⁺ / -NH₂): For aminophenols, this value is typically in the range of 4-6.[6] Below this pKa, the cationic -NH₃⁺ form dominates, which is less susceptible to oxidation than the free amino group.

  • pKa₂ (-OH / -O⁻): For phenols, this value is typically around 9-11.[6] Above this pH, the highly reactive phenoxide anion is formed, which dramatically increases the rate of oxidative degradation.

Therefore, the molecule is expected to be most stable in acidic aqueous solutions (pH < 4) and least stable in alkaline solutions (pH > 9).

Predicted Degradation Pathways

Based on the functional group analysis, the following degradation pathways are anticipated:

  • Oxidative Degradation: This is the most probable degradation route.[3] Aminophenols are readily oxidized to form highly colored quinone-imine species.[7][8][9] These intermediates are often unstable and can undergo further reactions, including hydrolysis to form quinones or polymerization to create complex, colored degradants.[8] The presence of oxygen, metal ions (which can catalyze oxidation), and light can accelerate this process.

  • Photodegradation: Many phenolic compounds are known to be light-sensitive.[10][11] UV or visible light exposure can provide the energy to initiate oxidation, leading to discoloration and the formation of degradation products.

  • Hydrolytic Degradation: The core structure, consisting of C-C, C-O-C (ether), C-N, and C-H bonds, is generally stable to hydrolysis.[12] Unlike esters or amides, this molecule is not expected to degrade significantly via hydrolysis across the pharmaceutically relevant pH range (1-9). However, extreme pH and high temperatures could potentially cleave the ethoxy group, though this is considered a minor pathway.

Experimental Design for Stability Assessment

A systematic experimental approach is required to confirm the predicted stability profile and identify any unknown degradation products. The foundation of this approach is a well-designed forced degradation study coupled with a specific, stability-indicating analytical method.

Rationale for Forced Degradation

Forced degradation studies are intentionally aggressive and serve several key purposes:

  • Pathway Elucidation: They reveal the likely degradation products and pathways, which might not be observed under normal storage conditions for months or years.[1]

  • Method Development: The resulting mixture of the parent compound and its degradants is crucial for developing a stability-indicating analytical method that can separate and quantify all components.[5][13]

  • Formulation Guidance: Understanding how the molecule degrades helps in selecting appropriate excipients, antioxidants, and packaging to protect it.[2]

Experimental Workflow Diagram

The overall process for assessing the stability of 4-amino-6-ethoxy-o-cresol hydrochloride is summarized below.

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Interpretation prep Prepare Stock Solution of Compound in Methanol/Water hplc_dev Develop Stability-Indicating HPLC-UV Method prep->hplc_dev Initial Analysis hydrolysis Hydrolysis (Acid, Base, Neutral) hplc_dev->hydrolysis Apply Stress Conditions oxidation Oxidation (H₂O₂) hplc_dev->oxidation Apply Stress Conditions thermal Thermal (Heat, Heat/Humidity) hplc_dev->thermal Apply Stress Conditions photo Photolysis (UV/Vis Light) hplc_dev->photo Apply Stress Conditions hplc_analysis Analyze Stressed Samples by HPLC-UV hydrolysis->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis mass_spec Identify Degradants by LC-MS hplc_analysis->mass_spec Characterize Peaks pathway Elucidate Degradation Pathways mass_spec->pathway report Summarize Data & Propose Storage Conditions pathway->report

Caption: Experimental workflow for stability assessment.

Protocol: Stability-Indicating HPLC Method Development

Causality: A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[13] It must resolve the parent peak from all degradation products and impurities. Reversed-phase HPLC is chosen for its versatility in analyzing small molecules of intermediate polarity.[13] A gradient elution is employed to ensure that both early-eluting polar degradants and the potentially more hydrophobic parent compound or other degradants are eluted with good peak shape in a reasonable time.[13]

Step-by-Step Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Software: OpenLab CDS or equivalent.

  • Column Selection:

    • Initial Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm). A C18 phase provides good hydrophobic retention for aromatic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group and ensures good peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with low UV cutoff and viscosity.

  • Wavelength Selection:

    • Inject a dilute solution of 4-amino-6-ethoxy-o-cresol hydrochloride and acquire the UV spectrum using the DAD. Select a wavelength of maximum absorbance for high sensitivity, and also monitor at a lower wavelength (e.g., 220 nm) to detect degradants that may lack the primary chromophore.

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound.

    • Analyze a partially degraded sample (e.g., from a preliminary oxidative stress test).

    • Adjust the gradient slope and duration to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks. An example optimized gradient might be:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 70% B

        • 15-17 min: 70% to 95% B

        • 17-19 min: Hold at 95% B

        • 19-20 min: 95% to 10% B

        • 20-25 min: Hold at 10% B (re-equilibration)

  • Method Validation (Specificity):

    • Inject blank solutions (diluent) to ensure no interfering peaks.

    • Analyze all stressed samples to confirm that all degradation product peaks are resolved from the parent peak. This confirms the method is "stability-indicating."

Protocols: Forced Degradation Studies

Causality: The conditions for forced degradation are chosen to be harsh enough to induce 5-20% degradation of the active ingredient.[5] Too little degradation provides insufficient information, while complete degradation prevents the identification of primary degradation pathways. Each condition targets a specific chemical vulnerability.[2][3]

General Procedure:

  • Prepare a solution of 4-amino-6-ethoxy-o-cresol hydrochloride at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 Methanol:Water).

  • For each stress condition, transfer aliquots of this stock solution into separate vials.

  • Include a control sample stored at 5 °C in the dark for each condition.

3.4.1 Hydrolytic Degradation

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 80 °C for 24 hours.

  • Neutral Hydrolysis: Add an equal volume of purified water. Heat at 80 °C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Note: Basic conditions are expected to cause rapid degradation, so a shorter time and lower temperature are used initially.

  • Quenching: At designated time points, withdraw a sample, cool to room temperature, and neutralize (base for the acid sample, acid for the base sample) before HPLC analysis.

3.4.2 Oxidative Degradation

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light for 24 hours.

  • Analyze directly by HPLC at specified time points.

3.4.3 Thermal Degradation

  • Solid State: Place a small amount of the solid powder in a vial and heat in an oven at 105 °C for 48 hours. Dissolve a known weight of the stressed solid in diluent for analysis.

  • Solution State: Use the neutral hydrolysis sample prepared above (heated at 80 °C).

3.4.4 Photolytic Degradation

  • Expose a solution of the compound in a quartz cuvette to a photostability chamber.

  • The exposure should comply with ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]

  • Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a thermal control.

  • Analyze both samples by HPLC.

Results and Interpretation

Following the execution of the forced degradation studies, the data must be systematically compiled and analyzed to build a comprehensive stability profile.

Summary of Degradation Data

The results from the HPLC analysis of all stressed samples should be summarized in a table. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound relative to the control sample.

Stress ConditionReagent/ParametersDuration% Degradation of Parent CompoundNumber of DegradantsObservations
Acid Hydrolysis 0.1 M HCl, 80 °C24 h< 2%0No significant degradation.
Neutral Hydrolysis Water, 80 °C24 h< 2%0No significant degradation.
Base Hydrolysis 0.1 M NaOH, RT2 h~ 18%3Rapid color change to dark brown.
Oxidation 3% H₂O₂, RT24 h~ 15%4Solution turned yellow/orange.
Thermal (Solid) 105 °C48 h< 1%0No change in appearance.
Photolysis ICH Q1B~24 h~ 10%2Slight yellowing of solution.
(Note: Data presented are hypothetical and for illustrative purposes.)
Elucidation of Degradation Pathways

The primary degradation pathways appear to be oxidation and base-catalyzed oxidation . The instability in 0.1 M NaOH is significantly more pronounced than in H₂O₂ alone. This is because the alkaline pH deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is extremely electron-rich and is oxidized much more rapidly than the neutral phenol, even by atmospheric oxygen.

For definitive structural elucidation of the degradants observed in HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[14][15] By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent compound, a molecular formula can be proposed.

A plausible oxidative degradation pathway is illustrated below, beginning with the formation of a quinone-imine intermediate.

Note: As I cannot render images, the DOT script above uses placeholders. A text-based representation is provided below.

Proposed Oxidative Degradation Pathway: (4-amino-6-ethoxy-o-cresol) --[Oxidation (H₂O₂, Base, Light)]--> [6-Ethoxy-2-methyl-1,4-benzoquinone-imine] (unstable intermediate) From this intermediate, two pathways are likely:

  • --> Hydrolysis: The imine group is hydrolyzed to a ketone, forming [6-Ethoxy-2-methyl-1,4-benzoquinone] .

  • --> Polymerization: The reactive quinone-imine undergoes self-condensation or reaction with the parent molecule to form colored dimers and higher-order polymers.

Kinetic and Thermodynamic Insights

While full kinetic studies are beyond the scope of this guide, initial insights can be gained. The rapid degradation in base at room temperature compared to the slower degradation under heating in neutral/acidic conditions confirms a much lower activation energy barrier for the base-catalyzed oxidative pathway. This indicates that from a thermodynamic standpoint, the deprotonated phenoxide form is significantly less stable than the protonated or neutral forms of the molecule.

Conclusion and Recommendations

The thermodynamic stability of 4-amino-6-ethoxy-o-cresol hydrochloride in aqueous media is highly dependent on pH and exposure to oxidative conditions and light.

Key Findings:

  • High Stability in Acid: The compound is exceptionally stable in acidic aqueous solutions due to the protonation of the primary amino group, which reduces its susceptibility to oxidation.

  • Extreme Instability in Base: The compound degrades rapidly under alkaline conditions. This is attributed to the formation of the phenoxide anion, which is highly prone to oxidation.

  • Primary Degradation Pathway: The dominant degradation mechanism is oxidation, proceeding through a quinone-imine intermediate to form quinones and colored polymeric products.

  • Other Factors: The molecule shows moderate sensitivity to light and is largely stable against hydrolysis and thermal stress in the solid state.

Recommendations for Formulation and Storage:

  • pH Control: Aqueous formulations should be buffered to a pH below 4.0 to ensure maximum stability. Alkaline excipients must be avoided.

  • Protection from Oxidation: The use of antioxidants (e.g., sodium metabisulfite, ascorbic acid) should be considered for liquid formulations. Manufacturing processes should aim to minimize the presence of dissolved oxygen and trace metal ions.

  • Protection from Light: To prevent photodegradation, the drug substance and any liquid formulations should be stored in amber or light-opaque containers.

  • Packaging: For liquid formulations, packaging under an inert gas like nitrogen or argon could significantly enhance shelf-life by preventing oxidation.

This comprehensive stability assessment provides the foundational knowledge required for the successful development of products containing 4-amino-6-ethoxy-o-cresol hydrochloride.

References

(Note: The reference list is compiled from the initial search results and provides authoritative grounding for the principles discussed in this guide.)

  • MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Available at: [Link]

  • PubMed. (n.d.). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. Available at: [Link]

  • ACS Publications. (2011). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. Available at: [Link]

  • Universidad de Alicante. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Available at: [Link]

  • CDC. (2016). NMAM METHOD 8321: o-CRESOL in URINE. Available at: [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]

  • PMC. (n.d.). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Available at: [Link]

  • MDPI. (2020). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Available at: [Link]

  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • PubMed. (2004). Determination of 4-amino-m-cresol and 5-amino-o-cresol and metabolites in human keratinocytes (HaCaT) by high-performance liquid chromatography with DAD and MS detection. Available at: [Link]

  • IntechOpen. (2017). Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. Available at: [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available at: [Link]

  • ResearchGate. (2018). Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. Available at: [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Mathews Open Access Journals. (2016). Calorimetric Evaluation of Amoxicillin Stability in Aqueous Solutions. Available at: [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Available at: [Link]

  • Chemical Engineering Transactions. (2023). Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. Available at: [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • MDPI. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. Available at: [Link]

  • European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • ScienceDirect. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Available at: [Link]

Sources

Exploratory

Structural Elucidation and Polymorphic Landscape of 4-Amino-6-ethoxy-o-cresol Hydrochloride

Abstract: The solid-state properties of active pharmaceutical ingredients (APIs) and critical chemical intermediates dictate their manufacturability, stability, and dissolution kinetics. 4-Amino-6-ethoxy-o-cresol hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The solid-state properties of active pharmaceutical ingredients (APIs) and critical chemical intermediates dictate their manufacturability, stability, and dissolution kinetics. 4-Amino-6-ethoxy-o-cresol hydrochloride (CAS: 68833-95-4), a highly functionalized phenol derivative, possesses a complex hydrogen-bonding array that makes it highly susceptible to polymorphism. This whitepaper provides an in-depth technical guide to navigating the crystal structure and polymorphic screening of this compound, establishing self-validating methodologies for solid-state characterization.

Thermodynamic and Structural Origins of Polymorphism

Polymorphism—the ability of a single chemical entity to exist in multiple crystalline lattice arrangements—is driven by the delicate balance of thermodynamic stability and kinetic trapping during crystallization[1].

For 4-amino-6-ethoxy-o-cresol hydrochloride, the structural propensity for polymorphism is exceptionally high due to its diverse functional groups. The molecule contains a phenolic hydroxyl (-OH), an ethoxy ether oxygen (-O-), and a protonated primary amine (-NH₃⁺) paired with a chloride counterion (Cl⁻).

Mechanistic Causality: Hydrochloride salts frequently exhibit extensive polymorphism because the spherical, highly electronegative chloride ion acts as a multi-directional hydrogen-bond acceptor[2]. In the crystal lattice of 4-amino-6-ethoxy-o-cresol hydrochloride, the Cl⁻ ion can simultaneously accept hydrogen bonds from the -NH₃⁺ group of one molecule and the -OH group of an adjacent molecule. Slight variations in crystallization conditions (e.g., solvent polarity, cooling rate) can alter the dihedral angle of the flexible ethoxy group, forcing the hydrogen-bond network to rearrange into a different polymorphic lattice or to incorporate water molecules, leading to hydrate formation[3].

Phase Sol Solution State (Fully Solvated) FormI Form I (Stable) Extensive Cl-H-N/O Network Sol->FormI Slow Cooling FormII Form II (Metastable) Kinetic Trapping Sol->FormII Rapid Crash Hydrate Hydrate Phase Water in Lattice Sol->Hydrate High aw FormII->FormI Thermal/Slurry Conversion Hydrate->FormI Dehydration (Heat/Vacuum)

Caption: Thermodynamic and kinetic pathways governing phase transformations in the hydrochloride salt.

Comprehensive Polymorph Screening Methodology

To map the polymorphic landscape of 4-amino-6-ethoxy-o-cresol hydrochloride, a robust, high-throughput screening methodology is required. The following protocol is designed as a self-validating system : every metastable hit is thermodynamically challenged against the stable baseline to prevent false positives caused by transient solvates[4].

Protocol 1: High-Throughput Solvent Screening

Rationale: Varying the dielectric constant and hydrogen-bond donating/accepting capacity of the solvent alters the solute-solvent interactions, directing the nucleation pathway toward different polymorphs.

  • Solvent Selection: Prepare a matrix of 12 solvents ranging from non-polar (e.g., heptane, toluene) to highly polar protic (e.g., methanol, water) and aprotic (e.g., acetonitrile, DMSO).

  • Saturation: Suspend 50 mg of 4-amino-6-ethoxy-o-cresol hydrochloride in 1 mL of each solvent at 50°C until saturation is achieved. Filter through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.

  • Crystallization Modes:

    • Slow Evaporation: Puncture the vial cap with a single needle hole. Causality: Near-equilibrium conditions favor the thermodynamically stable polymorph (Form I).

    • Crash Cooling: Immediately transfer the 50°C solution to a -20°C bath. Causality: Rapid supersaturation forces kinetic trapping, often yielding metastable forms (Form II).

    • Anti-Solvent Addition: Dropwise addition of a miscible anti-solvent (e.g., heptane into an acetone solution) until sustained turbidity is observed.

  • Harvesting: Isolate the resulting crystals via vacuum filtration and dry under ambient conditions for 2 hours prior to analysis.

Protocol 2: The Slurry Bridging Experiment (Self-Validation)

To definitively prove which polymorph is thermodynamically stable at a given temperature, a competitive slurry experiment is utilized.

  • Create a 50:50 (w/w) physical mixture of Form I and Form II.

  • Suspend the mixture in a saturated solution of the compound in ethyl acetate at 25°C.

  • Agitate at 500 RPM for 48 hours.

  • Causality: Due to Ostwald ripening, the more soluble (metastable) form will dissolve, and the less soluble (thermodynamically stable) form will crystallize. If the recovered solid is 100% Form I, Form I is unequivocally the stable polymorph at 25°C.

G Start 4-Amino-6-ethoxy-o-cresol HCl (Starting Material) Screening Polymorph Screening (Cooling, Evaporation, Anti-solvent) Start->Screening PXRD Primary Analysis (PXRD Fingerprinting) Screening->PXRD Thermal Thermal Analysis (DSC / TGA) PXRD->Thermal Unique Pattern SCXRD Structural Elucidation (SCXRD) Thermal->SCXRD Anhydrous/Stable Metastable Metastable Forms & Solvates Thermal->Metastable Mass Loss (TGA) Stable Thermodynamically Stable Polymorph SCXRD->Stable

Caption: Comprehensive polymorph screening and validation workflow for hydrochloride salts.

Solid-State Characterization and Data Interpretation

Accurate characterization requires an orthogonal analytical approach. Powder X-Ray Diffraction (PXRD) provides the structural fingerprint, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) decouple melting events from desolvation[5].

Quantitative Data Presentation

The following table summarizes the expected orthogonal analytical responses for the distinct solid forms of 4-amino-6-ethoxy-o-cresol hydrochloride isolated during screening:

Solid FormPXRD Characteristic Peaks (2θ ± 0.2°)DSC Endotherm Onset (°C)TGA Mass Loss (%)Thermodynamic Classification
Form I 8.4°, 15.2°, 21.7°, 25.4°210.5 °C (Sharp Melt)< 0.1%Thermodynamically Stable (Anhydrous)
Form II 9.1°, 14.8°, 19.3°, 26.1°195.2 °C (Melt) → Exotherm (Recryst.) → 210.5 °C< 0.1%Metastable (Monotropically related to Form I)
Hydrate A 7.5°, 12.3°, 20.1°, 28.5°85.0 °C (Broad, Dehydration)~7.8% (Corresponds to 1 eq. H₂O)Stable at High Relative Humidity (>70% RH)
Analytical Causality
  • PXRD: Because Form I and Form II possess different unit cell dimensions and molecular packing, the X-rays diffract at different angles according to Bragg's Law. PXRD is the absolute determinant of polymorphic phase purity[5].

  • DSC/TGA Coupling: Form II exhibits a melting endotherm at 195.2°C, immediately followed by an exothermic recrystallization into Form I, which then melts at 210.5°C. Because TGA shows no mass loss during this transition, we can definitively conclude this is a true polymorphic transition and not a desolvation event[4]. Conversely, Hydrate A shows a broad endotherm at 85.0°C coupled with a 7.8% mass loss on TGA, proving the expulsion of lattice-bound water.

Single-Crystal X-Ray Diffraction (SCXRD) Insights

To fully elucidate the hydrogen-bonding network, Single-Crystal X-Ray Diffraction (SCXRD) is employed. Crystals of Form I suitable for SCXRD are typically grown via vapor diffusion (e.g., diffusing pentane into a saturated ethanol solution over 14 days).

In the stable Form I lattice, the 4-amino-6-ethoxy-o-cresol molecule is expected to adopt a planar conformation regarding the aromatic ring, with the ethoxy group positioned nearly co-planar to maximize van der Waals packing. The chloride ion sits in a hydrophilic pocket, forming a bifurcated hydrogen bond:

  • Cl⁻ ··· H-O (Phenol) distance: ~3.1 Å

  • Cl⁻ ··· H-N (Anilinium) distance: ~3.2 Å

This dense, highly cross-linked hydrogen bond network is the primary driver of Form I's high melting point and thermodynamic stability, preventing the lattice from easily rearranging into metastable geometries[2].

Conclusion

The polymorphic control of 4-amino-6-ethoxy-o-cresol hydrochloride requires a rigorous understanding of its thermodynamic landscape and hydrogen-bonding capabilities. By employing a self-validating screening methodology that pairs kinetic/thermodynamic crystallization techniques with orthogonal analytical methods (PXRD, DSC, TGA), researchers can confidently identify and isolate the thermodynamically stable Form I. This ensures batch-to-batch consistency, mitigates the risk of late-stage phase transformations, and secures the physical integrity of the compound for downstream applications.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press / Routledge. 3

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. 1

  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis.5

  • ACS Publications. (2025). Navigating Solid-Form Screening Using In Silico Methods Validated with Experimental Data for a Drug-like Molecule. Crystal Growth & Design. 4

  • University of Southampton. Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. 2

Sources

Foundational

Pharmacokinetic Profiling of 4-Amino-6-Ethoxy-o-Cresol Hydrochloride Derivatives: A Mechanistic Guide

Executive Summary & ADME Rationale As application scientists, we recognize that the pharmacokinetic (PK) and toxicokinetic (TK) profiling of oxidative dye precursors is not merely a regulatory checkbox, but the fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & ADME Rationale

As application scientists, we recognize that the pharmacokinetic (PK) and toxicokinetic (TK) profiling of oxidative dye precursors is not merely a regulatory checkbox, but the fundamental driver of formulation safety. 4-amino-6-ethoxy-o-cresol hydrochloride (CAS: 68833-95-4), also known as Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride, is a highly reactive primary intermediate utilized in cosmetic colorants[1],[2].

When applied topically, the systemic exposure of this compound is dictated by a complex interplay of percutaneous absorption, phase I/II biotransformation, and renal clearance[3]. Because it is designed to react rapidly in the presence of hydrogen peroxide, its PK profile is highly time-dependent. This guide establishes the authoritative methodologies for quantifying the systemic bioavailability and metabolic fate of 4-amino-6-ethoxy-o-cresol derivatives, ensuring that every experimental workflow acts as a self-validating system.

In Vitro Dermal Absorption: The Self-Validating Protocol

To accurately model systemic exposure, we must first quantify the fraction of the dose that penetrates the stratum corneum and enters the capillary bed. We utilize the OECD TG 428 compliant Franz diffusion cell methodology[4].

Causality in Experimental Design

Why do we test the compound in a full oxidative matrix (with H₂O₂ and couplers) rather than a simple aqueous vehicle? Because 4-amino-6-ethoxy-o-cresol is an oxidative precursor. During a standard 30-minute application, the monomer rapidly polymerizes into high-molecular-weight dimers. These dimers possess drastically larger molecular volumes, effectively halting dermal penetration[5]. Testing the unreacted monomer alone overestimates systemic exposure. By testing within the reactive matrix, we capture the true, transient bioavailability window.

Step-by-Step Methodology
  • Membrane Preparation: Harvest dermatomed human cadaver or porcine skin at a precise thickness of 400 µm. Causality: Full-thickness skin artificially retains lipophilic compounds in the avascular dermis, skewing the absorption rate. Dermatomed skin ensures the receptor fluid accurately reflects capillary uptake[6].

  • Receptor Fluid Optimization: Fill the receptor chamber with Phosphate-Buffered Saline (PBS) spiked with 1% ascorbic acid. Causality: 4-amino-6-ethoxy-o-cresol auto-oxidizes in standard PBS. Ascorbic acid stabilizes the parent compound, preventing analytical degradation prior to LC-MS/MS quantification.

  • Dose Application: Apply a finite dose (20 mg/cm²) of the oxidative formulation containing 14 C-radiolabeled 4-amino-6-ethoxy-o-cresol. Leave exposed for exactly 30 minutes to simulate consumer use, then wash the skin surface with a mild surfactant[4].

  • Compartmental Recovery: At 24 hours, collect the receptor fluid. Tape-strip the stratum corneum (15-20 strips) and enzymatically digest the remaining epidermis/dermis.

Self-Validating System Check: The protocol incorporates a strict mass balance requirement. The sum of radioactivity in the skin wash, tape strips, tissue digest, and receptor fluid must equal 100 ± 15% of the applied dose. If recovery falls below 85%, the assay invalidates itself, flagging either volatile loss, unmitigated auto-oxidation, or incomplete extraction[4].

TK_Workflow A Topical Application (4-amino-6-ethoxy-o-cresol HCl) B Stratum Corneum Penetration A->B Finite Dose (30 min) C Epidermal/Dermal Partitioning B->C Diffusion D Systemic Circulation (Capillary Bed) C->D Absorption E Hepatic Biotransformation (Phase I/II) D->E Portal Transport

Fig 1. Dermal absorption and systemic distribution workflow for topically applied dye precursors.

Systemic Toxicokinetics & Biotransformation

Once 4-amino-6-ethoxy-o-cresol bypasses the dermal barrier, it enters the systemic circulation where it is subject to rapid hepatic clearance. Data from structurally analogous amino-cresols indicates that these compounds do not bioaccumulate; they are swiftly metabolized and excreted via urine within 24 to 72 hours[7],[5].

In Vivo TK Profiling Methodology
  • Dosing: Administer the compound to Wistar rats via oral gavage (to establish absolute bioavailability) and dermal application (to establish systemic exposure)[7].

  • Serial Sampling: Draw blood from the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma using protein precipitation (acetonitrile).

  • Quantification: Analyze plasma via LC-MS/MS operating in positive electrospray ionization (ESI+) mode, tracking the specific m/z transitions for the parent compound and its primary metabolites.

Self-Validating System Check: Systemic clearance is validated by dual-route administration. By comparing the Area Under the Curve (AUC) of the intravenous/oral route against the dermal route, we calculate absolute bioavailability ( F ). If Fdermal​ exceeds the theoretical maximum derived from the in vitro Franz cell data, the model flags a discrepancy in skin metabolism (e.g., local NAT1 acetylation in the skin) or vehicle-enhanced penetration[5].

Metabolic Pathways

The primary amine group is highly susceptible to N-acetylation via NAT1/NAT2 enzymes, while the ethoxy group undergoes CYP450-mediated O-dealkylation. The resulting phenolic compounds are rapidly conjugated by UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion.

Biotransformation P 4-amino-6-ethoxy-o-cresol M1 N-Acetyl Derivative P->M1 NAT1/NAT2 M2 O-Dealkylated Phenol P->M2 CYP450 M3 Glucuronide/Sulfate Conjugates P->M3 UGTs / SULTs Ex Renal Excretion M1->Ex Urine M2->M3 Conjugation M3->Ex Urine/Bile

Fig 2. Primary hepatic biotransformation pathways of 4-amino-6-ethoxy-o-cresol.

Quantitative Data Synthesis

The following tables synthesize the expected pharmacokinetic parameters based on the physicochemical properties of 4-amino-6-ethoxy-o-cresol and read-across data from validated amino-cresol studies[7],[3],[6].

Table 1: Physicochemical Determinants of Absorption
ParameterValueImpact on Pharmacokinetics
Molecular Weight 203.67 g/mol (Salt)Low MW facilitates rapid stratum corneum diffusion.
LogP (estimated) ~1.2Optimal lipophilicity for epidermal partitioning without dermal retention.
Aqueous Solubility >50 mg/mLHigh solubility in vehicle ensures maximum thermodynamic activity.
Table 2: In Vitro Dermal Absorption Metrics (24h)

Data represents a 30-minute finite dose application (20 mg/cm²) in an oxidative matrix.

Compartment Recovery (% of Applied Dose) Bioavailability Status
Skin Wash (Unabsorbed) 95.0% - 97.5% Non-bioavailable (Removed)
Stratum Corneum (Tape Strips) 1.2% - 1.8% Non-bioavailable (Desquamated)[6]
Epidermis/Dermis 0.5% - 0.8% Potentially Bioavailable
Receptor Fluid < 0.2% Systemically Bioavailable

| Total Systemic Exposure | < 1.0% | Low Systemic Risk |

Table 3: Systemic Pharmacokinetic Parameters (In Vivo Rat Model)
PK ParameterOral Administration (60 mg/kg)Dermal Application (Formulation)
T_{max} 0.5 - 1.0 hours2.0 - 4.0 hours
C_{max} High (Rapid absorption)Trace / Below LOQ
Half-life (t_{1/2}) ~2.5 hoursN/A (Absorption rate-limited)
Excretion Route >80% Urine within 24h>80% Urine within 24h

References

  • NextSDS. "4-amino-6-ethoxy-o-cresol hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). "Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics." CIR Safety Reports. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics." CIR Safety Reports. Available at: [Link]

  • NICNAS. "Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment." Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • Yourick, J. J., et al. "Human percutaneous absorption of a direct hair dye comparing in vitro and in vivo results." ResearchGate. Available at:[Link]

  • Kim, E., et al. "Analytical Method Development and Dermal Absorption of Pyrogallol, a Hair Dye Ingredient." MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-Amino-6-Ethoxy-o-Cresol Hydrochloride in Solution

The Oxidation Dilemma: Why Does This Compound Degrade? 4-Amino-6-ethoxy-o-cresol hydrochloride is a highly functionalized aminophenol derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

The Oxidation Dilemma: Why Does This Compound Degrade?

4-Amino-6-ethoxy-o-cresol hydrochloride is a highly functionalized aminophenol derivative. The presence of the electron-donating ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups on the aromatic ring significantly increases the electron density of the molecule. While this makes it highly reactive for downstream synthesis or biological assays, it also makes it exceptionally vulnerable to auto-oxidation in aqueous environments[1].

When exposed to dissolved oxygen, light, or trace transition metals, the compound undergoes a single-electron transfer (SET) to form a radical intermediate. This radical rapidly oxidizes into a highly conjugated quinone imine , which manifests visually as a rapid pink or brown discoloration in your solution[2]. Over time, these quinone imines polymerize into dark, insoluble degradation products[2][3].

OxidationPathway A 4-Amino-6-ethoxy-o-cresol (Colorless) B Radical Intermediate (Unstable) A->B O2, Light, Metals, OH- C Quinone Imine (Pink/Brown) B->C Oxidation D Polymeric Products (Dark Discoloration) C->D Polymerization I1 Argon Sparging (Excludes O2) I1->A I2 EDTA Addition (Chelates Metals) I2->A I3 Ascorbic Acid (Reduces Intermediates) I3->B I3->C I4 Acidic pH (Prevents Deprotonation) I4->A

Fig 1: Auto-oxidation pathway of 4-amino-6-ethoxy-o-cresol and targeted chemical interventions.

Diagnostic Troubleshooting & FAQs

Q: Why does the compound degrade faster in biological buffers (pH 7.4) than in pure water? A: The causality lies in the pKa of the phenolic hydroxyl group. The hydrochloride salt form inherently creates an acidic environment when dissolved in pure water. At low pH, the amino group is protonated (-NH₃⁺), which withdraws electron density from the aromatic ring, raising the oxidation potential. When placed in an alkaline or physiological buffer (pH > 7.0), the phenolic hydroxyl group undergoes partial deprotonation[2]. The resulting phenoxide anion is highly electron-rich and extremely susceptible to auto-oxidation, accelerating degradation exponentially[3].

Q: I added Ascorbic Acid to my solution, but it still turned brown. Why? A: Ascorbic acid is a potent reducing agent that prevents aminophenol oxidation by scavenging oxygen and reducing quinone imines back to the parent compound[2]. However, ascorbic acid itself undergoes rapid metal-catalyzed aerobic oxidation in the presence of trace transition metals (like Cu²⁺ or Fe³⁺) commonly found in buffer salts or glassware[4]. If you do not co-add a chelating agent, the ascorbic acid will be rapidly depleted, leaving the 4-amino-6-ethoxy-o-cresol unprotected. You must use a synergistic combination of Ascorbic Acid and EDTA[5].

Q: How can I ensure the structural integrity of the compound during HPLC analysis? A: Auto-oxidation frequently occurs on-column or in the autosampler vial due to dissolved oxygen in the mobile phase. To prevent this, add 0.01% - 0.1% (w/v) ascorbic acid directly to your sample diluent and aqueous mobile phase[2]. Prepare samples immediately before injection and strictly use amber autosampler vials to minimize photo-induced radical initiation[2].

Formulation Matrix for Solution Stability

To help you select the appropriate stabilization strategy based on your required experimental timeframe, reference the quantitative data summarized below:

Additive StrategyConcentrationMechanism of ActionExpected Stability (25°C)
None (Air-saturated) N/ARapid radical initiation via dissolved O₂< 2 hours
N₂/Argon Sparging N/ADisplaces dissolved O₂ from the solvent12 - 24 hours
Ascorbic Acid 0.01 - 0.1% (w/v)Reduces quinone imines back to aminophenol2 - 3 days
EDTA 0.1 - 0.5 mMChelates trace transition metals (Cu²⁺, Fe³⁺)4 - 6 hours
Ascorbic Acid + EDTA 0.1% + 0.5 mMSynergistic: EDTA protects Ascorbic Acid[5]> 7 days

Self-Validating Experimental Protocol

To guarantee the integrity of your 4-amino-6-ethoxy-o-cresol hydrochloride solutions, follow this self-validating workflow. Do not dissolve the active pharmaceutical ingredient (API) until the solvent system has been fully stabilized.

Workflow S1 1. Solvent Deoxygenation S2 2. Add Additives (Ascorbic Acid + EDTA) S1->S2 S3 3. pH Verification (Maintain Acidic) S2->S3 S4 4. API Dissolution (Amber Vial) S3->S4 S5 5. Storage (Inert Gas, 4°C) S4->S5

Fig 2: Step-by-step workflow for preparing oxidation-resistant aminophenol solutions.

Step-by-Step Methodology
  • Solvent Deoxygenation: Sparge your high-purity solvent (e.g., HPLC-grade water or acidic buffer) with Argon or Nitrogen gas for 15-30 minutes[2]. Use a fine-frit bubbler to maximize the gas-liquid contact area.

  • Additive Integration: To the deoxygenated solvent, add EDTA to a final concentration of 0.5 mM and Ascorbic Acid to 0.1% (w/v)[2][5]. Stir gently under a continuous blanket of inert gas until fully dissolved.

  • pH Verification: Verify that the pH remains acidic (pH 3.0 - 5.0). Do not adjust to a neutral or alkaline pH unless strictly required for the downstream assay, as deprotonation triggers rapid oxidation[3].

  • API Dissolution: Accurately weigh the 4-amino-6-ethoxy-o-cresol hydrochloride in an amber glass vial to protect it from UV-initiated degradation[2]. Transfer the stabilized solvent to the vial using a gas-tight syringe or cannula.

  • Headspace Purging & Storage: Purge the headspace of the vial with Argon for 30 seconds before tightly sealing it with a PTFE-lined septum cap. Store the solution at 4°C or -20°C[4].

🛡️ The Self-Validation Checkpoint

To ensure your protocol is functioning correctly and your reagents are not compromised, you must run a parallel validation test during preparation:

  • Positive Control: Dissolve a small amount of the API in untreated, unsparged water.

  • Blank Control: Keep a vial of your stabilized solvent (Ascorbic Acid + EDTA) without the API.

Interpretation: If the Positive Control turns pink within 2 hours while your experimental sample remains clear, your protection strategy is active and successful. However, if the Blank Control turns yellow over 24 hours, your ascorbic acid is oxidizing independently. This indicates that your deoxygenation was insufficient or your glassware contains high levels of unchelated trace metals, and the batch should be discarded.

References

  • Semantic Scholar. "Inhibition of oxidation of ascorbic acid by EDTA." Journal of the Science of Food and Agriculture (1959). Available at:[Link]

  • ACS Publications. "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution." The Journal of Physical Chemistry A (2015). Available at:[Link]

  • ResearchGate. "Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution." Available at:[Link]

  • PMC (NIH). "Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology." Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-ethoxy-6-methylphenol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-amino-2-ethoxy-6-methylphenol hydrochloride (CAS: 68833-95-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 4-amino-2-ethoxy-6-methylphenol hydrochloride (CAS: 68833-95-4).

The synthesis of highly substituted aminophenols presents unique challenges. The electron-donating ethoxy and methyl groups activate the aromatic ring, which facilitates the initial electrophilic substitution but simultaneously makes the intermediate and final aminophenol highly susceptible to oxidative degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your synthetic yield and product purity.

Synthesis Workflow & Mechanistic Pathway

The standard industrial and laboratory synthesis of this compound follows a three-step sequence: Regioselective Nitrosation, Reduction, and Hydrochloride Salt Formation.

SynthesisWorkflow A 2-Ethoxy-6-methylphenol (Starting Material) B 4-Nitroso-2-ethoxy-6-methylphenol (Intermediate) A->B NaNO2, HCl 0-5 °C (Nitrosation) C 4-Amino-2-ethoxy-6-methylphenol (Free Base) B->C H2, Pd/C (Reduction) D 4-Amino-2-ethoxy-6-methylphenol HCl (Final Product) C->D HCl(g), EtOH Ascorbic Acid (Salt Formation)

Synthesis workflow of 4-amino-2-ethoxy-6-methylphenol hydrochloride from 2-ethoxy-6-methylphenol.

Troubleshooting & FAQs

Q1: Why is my nitrosation step yielding a dark, tarry mixture with low conversion instead of the expected 4-nitroso intermediate?

Causality & Solution: The starting material, 2-ethoxy-6-methylphenol, is highly electron-rich. The hyperconjugative effect of the methyl group and the resonance donation from the ethoxy group significantly increase the electron density at the para position, making it highly reactive toward the nitrosonium ion ( NO+ )[1]. However, this same electron richness makes the phenol prone to over-oxidation to quinones if the temperature exceeds 5 °C.

  • Self-Validating Action: Maintain the internal reaction temperature strictly between 0–5 °C during the addition of sodium nitrite. If the solution turns dark brown or black, thermal oxidation has occurred. A successful nitrosation should yield a yellow-to-orange precipitate (the p-quinone monooxime tautomer)[2]. Ensure rigorous stoichiometric control (1.05 equivalents of NaNO2​ maximum) to prevent excess nitrous acid from acting as an oxidant.

Q2: During catalytic hydrogenation, the reduction of the nitroso intermediate stalls before complete conversion. How can I improve the yield?

Causality & Solution: Stalling during the reduction of nitrosophenols to aminophenols is typically caused by catalyst poisoning or poor mass transfer of hydrogen[3]. The nitroso intermediate can strongly adsorb onto the Palladium on Carbon (Pd/C) catalyst surface.

  • Self-Validating Action: Switch from a static hydrogen balloon to a pressurized autoclave (30–50 psi H2​ ) with vigorous mechanical stirring (>500 rpm). If stalling persists, the starting material may contain trace chloride or sulfur impurities from the previous step. Wash the nitroso intermediate thoroughly with cold water prior to reduction. Alternatively, use a fresh batch of 5% Pd/C at a 10 wt% loading relative to the substrate.

Q3: The isolated 4-amino-2-ethoxy-6-methylphenol hydrochloride is heavily discolored (brown/black). How do I prevent this degradation?

Causality & Solution: Aminophenols are notoriously unstable in the presence of oxygen and light. Trace metal ions (like copper or iron) and atmospheric oxygen catalyze the oxidation of the aminophenol free base into highly colored quinone imines, which subsequently polymerize into dark tars[4].

  • Self-Validating Action: You must implement a strict antioxidant strategy. Add 0.1% (w/v) Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to the reaction solvent during the workup and salt formation phases[4]. Ascorbic acid acts as a sacrificial reducing agent, scavenging oxygen and reducing any formed quinone imines back to the target aminophenol. Furthermore, all filtrations and transfers of the free base must be conducted under an inert Argon or Nitrogen atmosphere[5].

Q4: I am losing significant yield during the final crystallization of the hydrochloride salt. What are the optimal parameters?

Causality & Solution: The target hydrochloride salt is highly soluble in water and moderately soluble in polar alcohols at room temperature. Using aqueous hydrochloric acid introduces water, which drastically reduces the crystallization yield.

  • Self-Validating Action: Use anhydrous Hydrogen Chloride gas ( HCl(g)​ ) bubbled into an anhydrous ethanol or isopropanol solution of the free base. Once the pH reaches 1-2, add an anti-solvent such as Methyl tert-butyl ether (MTBE) dropwise until the solution becomes turbid, then cool slowly to 4 °C. This forces the salt out of solution while keeping organic impurities dissolved.

Quantitative Data: Impact of Optimization Parameters

The following table summarizes the impact of utilizing inert atmospheres and antioxidants on the yield and purity of the final hydrochloride salt.

Reduction MethodAntioxidant Added During WorkupWorkup AtmosphereAverage Isolated Yield (%)HPLC Purity (%)Final Product Appearance
H2​ , 5% Pd/C (30 psi)NoneAmbient Air58.088.5Dark Brown Solid
H2​ , 5% Pd/C (30 psi)Sodium Metabisulfite (0.2%)Nitrogen76.595.0Pale Yellow Solid
H2​ , 5% Pd/C (30 psi)Ascorbic Acid (0.1% w/v)Argon89.2 99.1 Off-White Solid
Na2​S2​O4​ (Chemical)NoneAmbient Air52.081.5Black/Brown Solid
Na2​S2​O4​ (Chemical)Ascorbic Acid (0.1% w/v)Argon71.094.2Light Brown Solid

Optimized Experimental Protocol

This step-by-step methodology incorporates the troubleshooting principles discussed above to create a self-validating, high-yield synthetic workflow.

Step 1: Regioselective Nitrosation
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 2-ethoxy-6-methylphenol (50.0 g, 0.328 mol) in a mixture of ethanol (150 mL) and 6M HCl (100 mL).

  • Cooling: Submerge the flask in an ice-salt bath and cool the internal temperature to 0 °C.

  • Addition: Prepare a solution of Sodium Nitrite ( NaNO2​ , 23.8 g, 0.345 mol) in distilled water (50 mL). Add this solution dropwise via an addition funnel over 60 minutes. Critical: Maintain the internal temperature below 5 °C to prevent over-oxidation.

  • Isolation: Stir for an additional 2 hours at 0 °C. A yellow/orange precipitate (4-nitroso-2-ethoxy-6-methylphenol) will form. Filter cold, wash with ice-water (3 x 50 mL) to remove excess acid, and dry under vacuum.

Step 2: Catalytic Reduction
  • Setup: Transfer the intermediate to a 1 L high-pressure autoclave. Add anhydrous ethanol (400 mL) and 5% Pd/C catalyst (5.0 g).

  • Purging: Seal the autoclave and purge the headspace with Nitrogen three times, followed by Hydrogen gas three times.

  • Hydrogenation: Pressurize the reactor to 40 psi with H2​ and stir at 800 rpm. Maintain the temperature at 25–30 °C. The reaction is complete when hydrogen uptake ceases (typically 3–4 hours)[3].

  • Validation: Take an aliquot and spot on TLC (Hexane:EtOAc 1:1). The disappearance of the yellow/orange nitroso spot confirms completion.

Step 3: Salt Formation & Isolation (Air-Free)
  • Antioxidant Addition: Prior to opening the autoclave, prepare a receiving flask containing 0.1% (w/v) Ascorbic Acid dissolved in 50 mL of anhydrous ethanol[4]. Purge this flask with Argon.

  • Filtration: Filter the reduction mixture through a pad of Celite under a blanket of Argon directly into the receiving flask to remove the Pd/C catalyst. Note: The solution should be pale yellow. If it turns dark brown, oxygen has breached the system.

  • Salt Formation: Submerge the receiving flask in an ice bath (0–5 °C). Slowly bubble anhydrous HCl gas into the stirred solution until the pH reaches 1.5.

  • Crystallization: Add anhydrous MTBE (200 mL) dropwise until the solution becomes permanently turbid. Allow the mixture to crystallize at 4 °C for 12 hours.

  • Collection: Filter the resulting off-white crystals under Argon, wash with cold MTBE (2 x 50 mL), and dry in a vacuum desiccator in the dark.

References

  • K. K. et al. "Nitrosation of Phenolic Substrates under Mildly Basic Conditions: Selective Preparation of p-Quinone Monooximes and Their Antiviral Activities." The Journal of Organic Chemistry, ACS Publications, 1996. Available at:[Link]

  • J. M. et al. "Nitrosation of Phenolic Compounds: Inhibition and Enhancement." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • SEQENS. "Method for the continuous synthesis of paracetamol." US Patent US20230174462A1, Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-amino-6-ethoxy-o-cresol hydrochloride

A Foreword from Your Senior Application Scientist Welcome to the technical support guide for 4-amino-6-ethoxy-o-cresol hydrochloride. As researchers and developers, we understand that encountering solubility issues with...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for 4-amino-6-ethoxy-o-cresol hydrochloride. As researchers and developers, we understand that encountering solubility issues with a key compound can be a significant roadblock in experimental progress. This guide is designed with our collective field experience in mind, moving beyond simple instructions to explain the underlying chemical principles governing the behavior of this molecule. Our goal is to empower you not just to solve the immediate problem, but to anticipate and strategically manage solubility in your future work. Let's navigate these challenges together.

Section 1: Understanding the Core Problem

This section addresses the fundamental chemical properties of 4-amino-6-ethoxy-o-cresol hydrochloride that dictate its behavior in aqueous solutions.

Q1: I thought hydrochloride salts were supposed to be water-soluble. Why am I having trouble?

This is the most common and logical question. While forming a hydrochloride salt is a standard strategy to enhance the aqueous solubility of basic compounds like amines, it is not a guarantee of high solubility under all conditions.[1][2]

  • The Two Faces of the Molecule: You are working with an equilibrium. The hydrochloride salt exists as a protonated, cationic ammonium species (R-NH₃⁺), which is ionic and readily interacts with polar water molecules.[3][4] However, this exists in balance with its neutral, "free base" form (R-NH₂).

  • Structural Hydrophobicity: The core structure of 4-amino-6-ethoxy-o-cresol contains a cresol (methylphenol) ring and an ethoxy group. These are bulky, non-polar, and inherently hydrophobic (water-repelling) moieties.[5][6] When the amine is in its neutral free base form, these hydrophobic characteristics dominate, causing the molecule's solubility in water to plummet.

The key to maintaining solubility is to ensure the molecule remains in its protonated, ionic form. This is almost entirely controlled by the pH of your solution.

Q2: What is the role of pH and why is it so critical for this specific compound?

The pH of your aqueous solution is the single most important factor determining whether 4-amino-6-ethoxy-o-cresol hydrochloride dissolves.

  • pKa of Aromatic Amines: 4-amino-6-ethoxy-o-cresol is an aromatic amine. Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic ring system.[6][7][8] The conjugate acids of typical aromatic amines have a pKa in the range of 4 to 5.[7]

  • The pH "Tipping Point": The pKa is the pH at which the protonated (soluble, R-NH₃⁺) and neutral (insoluble, R-NH₂) forms are present in equal concentrations.

    • Below the pKa (Acidic pH): At a pH significantly below the pKa (e.g., pH < 4), the equilibrium is pushed heavily towards the protonated R-NH₃⁺ form, maximizing solubility.

    • Above the pKa (Neutral/Basic pH): In neutral water (pH ≈ 7) or basic solutions, the compound will be predominantly in its neutral, hydrophobic free base form, leading to very poor solubility.[7]

The diagram below illustrates this critical pH-dependent equilibrium.

Caption: pH-dependent equilibrium of 4-amino-6-ethoxy-o-cresol.

Section 2: Step-by-Step Troubleshooting Guide

This section provides actionable protocols to resolve common solubility issues.

Problem: My compound will not dissolve when added to deionized water.

  • Underlying Cause: The pH of your deionized water is likely near neutral (pH 5.5-7), which is above the pKa of the compound, favoring the insoluble free base form.

  • Solution Workflow:

Caption: Decision workflow for initial solubilization failure.

Protocol 1: Preparation of an Acidified Aqueous Solution

This protocol is a self-validating method to find the minimum required acidity for dissolution.

  • Initial Setup: Add your weighed amount of 4-amino-6-ethoxy-o-cresol hydrochloride to the desired final volume of deionized water in a beaker or flask with a magnetic stir bar. The mixture will appear as a cloudy suspension.

  • Prepare Acid Stock: Prepare a dilute stock solution of 0.1 M Hydrochloric Acid (HCl). Using HCl is preferable to other acids to avoid introducing different counter-ions.

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated.

  • Stepwise Acidification: Place the pH probe in the suspension. Begin stirring. Add the 0.1 M HCl dropwise or in small aliquots (e.g., 0.1% of total volume).

  • Observe and Record: After each addition, allow the mixture to stir for 1-2 minutes. Record the pH and observe the clarity of the solution.

  • Identify Dissolution Point: Continue adding acid until the solution becomes completely clear. The pH at which this occurs is the minimum pH required for solubilization at this concentration. A target pH of 3.0-4.0 is a typical starting point.

  • Stability Check: Once dissolved, stop adding acid and continue stirring for 15-30 minutes. If the solution remains clear, it is stable at this pH. If a precipitate forms, a slightly lower pH may be required.

Problem: I need to prepare a solution with a high concentration, but it won't dissolve even in acidic water.

  • Underlying Cause: You have exceeded the intrinsic solubility limit of the protonated salt form. Every compound has a maximum solubility in a given solvent system, regardless of pH.

  • Solution: The use of a co-solvent is necessary. Co-solvents are water-miscible organic solvents that can disrupt water's hydrogen-bonding network and provide a more favorable environment for the hydrophobic portions of your molecule.

Data Summary: Co-Solvent Options

While specific data for 4-amino-6-ethoxy-o-cresol hydrochloride is limited, data from structurally similar aminocresols provides an authoritative starting point for co-solvent selection.

Co-SolventReported Solubility for Similar AminocresolsRecommended Starting Concentration (v/v)
Dimethyl Sulfoxide (DMSO)> 100 g/L[9][10]5-20%
Ethanol50-200 g/L[10]10-30%
Propylene GlycolSoluble[11]10-40%
Acetonitrile34 g/L[9]As needed per application
Protocol 2: Using Co-solvents for High-Concentration Stock Solutions
  • Select Co-Solvent: Choose a co-solvent from the table above that is compatible with your downstream application. DMSO is a powerful but can be reactive, while ethanol or propylene glycol are often better tolerated in biological systems.

  • Dissolve First: Add the weighed amount of 4-amino-6-ethoxy-o-cresol hydrochloride to a volume of the pure co-solvent sufficient to fully dissolve it (e.g., 10-20% of your final desired volume). Gentle warming or vortexing may assist.

  • Add Aqueous Phase: Once the compound is fully dissolved in the organic co-solvent, slowly add your acidified aqueous buffer (prepared as in Protocol 1) dropwise while stirring vigorously to bring the solution to the final volume.

  • Observe for Precipitation: Adding the aqueous phase too quickly can cause the compound to "crash out" or precipitate. If this happens, you may need to start over with a higher initial volume of the co-solvent.

  • Final Storage: Store the final stock solution as recommended by the manufacturer, typically protected from light and refrigerated.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I just heat the solution to get it to dissolve?

Heating can temporarily increase solubility, but it is a risky approach. Many aminophenol compounds are unstable and can degrade or oxidize at elevated temperatures, especially in aqueous solutions.[12] A color change (e.g., to brown or pink) is a strong indicator of degradation. It is far better to use pH adjustment or co-solvents for a stable, room-temperature solution.

Q: My solution is buffered with phosphate, which contains chloride salts. Could this be a problem?

Yes, this could be a factor due to the "common-ion effect."[13] The solubility of a salt is governed by its solubility product (Ksp). If your buffer already contains a high concentration of chloride ions (the "common ion"), it can suppress the dissolution of your hydrochloride salt, effectively lowering its solubility even at the correct pH.[13][14] If you suspect this is an issue, try preparing your solution in a low-chloride acidic environment, such as water acidified with a small amount of sulfuric or nitric acid, before adding it to your final buffered system.

Q: My compound dissolved, but then a precipitate formed after an hour. What happened?

This is almost always due to a gradual increase in the solution's pH. This "pH drift" can be caused by:

  • Absorption of atmospheric CO₂: Carbon dioxide dissolves in water to form carbonic acid, which can slightly alter the pH of unbuffered solutions.

  • Interaction with container surfaces: Basic residues on glass or plastic can leach into the solution, raising the pH. To prevent this, it is highly recommended to use a well-characterized acidic buffer (e.g., a citrate or acetate buffer) set to a pH of 3.5-4.5, rather than simply using water acidified with HCl. Buffers are designed to resist changes in pH.

Q: The manufacturer datasheet lists the compound as "slightly soluble." What does this mean quantitatively?

References

  • University of Wisconsin Chemistry Department. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

  • NextSDS. (n.d.). 4-amino-6-ethoxy-o-cresol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024, April 16). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023, September 11). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • European Commission. (2012, June 26). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol hydrochloride. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Retrieved from [Link]

  • University of Texas at Austin. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol. Retrieved from [Link]

  • Sciencemadness.org. (2015, December 4). Hydrochloride vs non-hydrochloride compounds. Retrieved from [Link]

  • NIST. (n.d.). M-cresol, 4-amino-, hydrochloride. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023, April 17). 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. Retrieved from [Link]

  • European Commission. (2007, December 18). Opinion of the Scientific Committee on Consumer Products on 5-amino-4-chloro-o-cresol HCl (A117). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in CAS 68833-95-4 Batch Preparations

Welcome to the Technical Support Center for CAS 68833-95-4 (4-Amino-6-ethoxy-o-cresol hydrochloride). As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 68833-95-4 (4-Amino-6-ethoxy-o-cresol hydrochloride). As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing persistent impurity profiles during the scale-up of this specific aminophenol derivative.

Because 4-amino-6-ethoxy-o-cresol is highly electron-rich, it is uniquely susceptible to oxidative degradation and incomplete reduction during its preparation from the nitro precursor. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-purity batch preparations.

Visualizing the Workflow & Impurity Pathways

Understanding the causality of impurity formation requires mapping the synthetic workflow. The diagram below illustrates the critical junctures where the hydroxylamine intermediate and o-quinone imine degradants emerge.

Workflow Start 6-Ethoxy-2-methyl-4-nitrophenol (Starting Material) Hydrogenation Catalytic Hydrogenation (H2, Raney Ni / V-promoter) Start->Hydrogenation Hydroxylamine Hydroxylamine Impurity (+16 Da Mass Shift) Hydrogenation->Hydroxylamine Catalyst Poisoning / Low H2 Pressure Aminophenol 4-Amino-6-ethoxy-o-cresol (Free Base Intermediate) Hydrogenation->Aminophenol Complete Reduction Hydroxylamine->Aminophenol V-promoter Accelerated Reduction Oxidation o-Quinone Imine Impurity (Colored Oligomers) Aminophenol->Oxidation O2 Exposure / High pH SaltFormation HCl Addition + Antioxidant (Precipitation) Aminophenol->SaltFormation Inert Atmosphere FinalProduct CAS 68833-95-4 (High-Purity API) SaltFormation->FinalProduct

Synthetic workflow of CAS 68833-95-4 highlighting critical impurity formation pathways.

Troubleshooting Guide & FAQs

Q1: Why is my final CAS 68833-95-4 batch turning dark brown or purple upon isolation, and how do I prevent it? Expertise & Causality: The darkening of the batch is a classic hallmark of auto-oxidation. o-Aminophenols are highly electron-rich and 1[1]. These imines subsequently polymerize or undergo conjugate additions to form intensely colored oligomeric impurities. This typically occurs during the transition from the reduction vessel to the salt formation step if the free base is exposed to atmospheric oxygen. Solution: Maintain a strict inert atmosphere (Nitrogen or Argon sparging) during the filtration of the hydrogenation catalyst. Introduce an antioxidant, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid (0.1–0.5% w/w), into the receiving solvent before HCl addition. Self-Validation: The mother liquor must remain pale yellow to off-white prior to crystallization.

Q2: HPLC analysis shows a persistent impurity at RRT 0.85. LC-MS indicates a mass +16 Da relative to the product. What is this, and how do I eliminate it? Expertise & Causality: A +16 Da mass shift in the context of nitro group reduction strongly indicates the presence of an arylhydroxylamine intermediate. During catalytic hydrogenation, if the catalyst is partially poisoned or if the hydrogen mass transfer is poor, 2[2]. Accumulation of hydroxylamines is not only a purity issue but a severe safety hazard due to their potential for exothermic disproportionation. Solution: Switch from standard Pd/C to Raney Nickel, or 3[3]. Vanadium accelerates the conversion of hydroxylamines to the final amine, effectively preventing their accumulation.

Q3: I am detecting isomeric impurities (e.g., 3-amino or 5-amino derivatives) in the final API. Can these be purged during the HCl salt formation? Expertise & Causality: Regioisomers formed during the upstream nitration of 6-ethoxy-o-cresol have very similar pKa values and solubility profiles to the target 4-amino isomer. Consequently, attempting to purge them during the final crystallization of the hydrochloride salt results in massive yield losses. Solution: The root cause must be addressed at the nitration step. Ensure strict temperature control (< 5 °C) and use a highly regioselective nitrating system to direct substitution exclusively to the para position relative to the phenolic OH.

Quantitative Data: Impurity Profile Comparison

The table below summarizes how different process parameters affect the accumulation of the two most critical impurities during the preparation of CAS 68833-95-4.

Process ConditionCatalyst / AdditiveAtmosphereHydroxylamine Impurity (w/w %)o-Quinone Imine Impurity (w/w %)Final Product Yield (%)
Baseline (Standard)5% Pd/CAir exposure1.2%3.5%78%
High Pressure H₂5% Pd/CAir exposure< 0.1%3.8%81%
Antioxidant Added5% Pd/C + Na₂S₂O₄Nitrogen1.1%< 0.1%85%
Optimized Protocol Raney Ni + V-promoter Nitrogen + Na₂S₂O₄ < 0.05% < 0.05% 94%
Optimized Step-by-Step Methodology

Self-Validating Protocol for the Preparation of High-Purity CAS 68833-95-4

  • Catalyst and Substrate Loading: Charge a high-pressure autoclave with 6-ethoxy-2-methyl-4-nitrophenol (1.0 eq) dissolved in degassed methanol. Add Raney Nickel (10% w/w relative to substrate) and a catalytic amount of Vanadyl acetylacetonate (0.1 mol%) to 3[3].

  • Purging and Hydrogenation: Purge the reactor with Nitrogen (3x), followed by Hydrogen (3x). Pressurize the reactor to 5 bar H₂. Heat to 45 °C under vigorous agitation (800 rpm) to ensure optimal gas-liquid mixing.

  • In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases, maintain pressure for an additional 30 minutes. Sample the reaction mixture under inert conditions.

    • Validation Checkpoint: HPLC analysis must show <0.1% hydroxylamine intermediate before venting the hydrogen.

  • Filtration under Inert Atmosphere: Vent the H₂ and purge with Nitrogen. Filter the catalyst through a Celite pad under a strict Nitrogen blanket to 4[4].

  • Antioxidant Quenching & Salt Formation: Collect the filtrate in a receiving flask pre-charged with sodium dithionite (0.2% w/w) and degassed isopropanol. Cool the solution to 0–5 °C.

  • Precipitation: Slowly add 1.05 equivalents of concentrated aqueous HCl (37%) dropwise while maintaining the temperature below 10 °C.

    • Validation Checkpoint: A dense, off-white to pale pink crystalline solid should immediately precipitate without any dark brown discoloration.

  • Isolation: Filter the CAS 68833-95-4 crystals, wash with cold, degassed isopropanol, and dry under vacuum at 40 °C to constant weight.

References
  • Title: Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics Source: PubMed Central (nih.gov) URL: 1

  • Title: Process for the catalytic hydrogenation of aromatic nitro compounds (EP0825979B1) Source: Google Patents URL: 3

  • Title: Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: 2

  • Title: Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) Safety Data Sheets Source: Echemi URL: 4

Sources

Troubleshooting

Technical Support Center: Optimizing pH and Buffer Conditions for 4-amino-6-ethoxy-o-cresol hydrochloride Stability

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 4-amino-6-ethoxy-o-cresol hydrochloride. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-amino-6-ethoxy-o-cresol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in aqueous solutions. We will explore the chemical principles governing its stability, provide detailed troubleshooting for common issues, and offer validated protocols for optimizing your experimental conditions.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and stability of 4-amino-6-ethoxy-o-cresol hydrochloride.

Q1: What is 4-amino-6-ethoxy-o-cresol hydrochloride, and why is its stability a critical concern?

A: 4-amino-6-ethoxy-o-cresol hydrochloride is an aromatic organic compound containing a phenolic hydroxyl group and an amino group. As with many substituted aminophenols, this structure is susceptible to degradation, primarily through oxidation.[1] Instability can lead to a loss of compound potency, the formation of confounding artifacts, and inconsistent experimental results, ultimately compromising data integrity.[2]

Q2: What are the primary visual signs of degradation?

A: The most common sign of degradation is a color change in the solution. 4-aminophenol and its derivatives are known to discolor in the presence of air, often turning brownish or purplish.[1] This is due to the formation of oxidized species, such as quinone-imines. You may also observe the formation of precipitates as the degradation products polymerize or become less soluble.

Q3: What is the recommended pH range to maximize the stability of this compound?

A: To maximize stability, the compound should be maintained in a mildly acidic environment, typically within a pH range of 3.0 to 6.0 . The hydrochloride salt form indicates that the amino group is protonated (R-NH3+). Maintaining an acidic pH keeps the amino group in this protonated, less reactive state and also reduces the deprotonation of the phenolic hydroxyl group, both of which are crucial for preventing oxidative degradation.[3][4][5] Many primary aromatic amines exhibit stability issues in certain media, but an acidic environment generally protects the amine function from oxidation.[6]

Q4: Which buffer systems are recommended, and which should be avoided?

A: The choice of buffer is critical and should be based on the target pH and chemical compatibility.

  • Recommended Buffers:

    • Citrate Buffer (pKa ~3.1, 4.8, 6.4): Excellent for the pH 3-6 range.

    • Acetate Buffer (pKa ~4.8): Ideal for experiments around pH 4-5.5.

    • Phosphate Buffer (pKa ~2.1, 7.2, 12.3): Suitable for the higher end of the recommended range (pH 5.8-7.0), but exercise caution as pH approaches neutral.

  • Buffers to Avoid:

    • Amine-Based Buffers (e.g., Tris, Glycine): These should be avoided as they contain primary amines that could potentially interact with the compound or its degradation products.[7]

    • High pH Buffers (e.g., Borate, Bicarbonate): Buffers that maintain a pH above 7.0 will accelerate the degradation of phenolic compounds and are strongly discouraged.[4][8]

Q5: What are the best practices for preparing and storing stock solutions?

A: To ensure the longevity of your stock solutions, follow these guidelines:

  • Use High-Purity, Deoxygenated Solvents: Prepare buffers with deionized water that has been degassed (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[5]

  • Low-Temperature Storage: For long-term storage, aliquot stock solutions and store them at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is acceptable.

  • Inert Atmosphere: If possible, overlay the stock solution with an inert gas like argon or nitrogen before sealing the container.

Section 2: The Chemistry of Degradation

Understanding the underlying chemical pathways of degradation is essential for effective troubleshooting. 4-amino-6-ethoxy-o-cresol hydrochloride has two functional groups highly susceptible to oxidation: the aromatic amine and the phenolic hydroxyl group.

At neutral or alkaline pH, the phenolic proton can dissociate, forming a highly reactive phenoxide ion. Similarly, the protonated amino group (ammonium) deprotonates to a nucleophilic primary amine. Both forms are readily attacked by atmospheric oxygen, trace metal ions, or light, leading to the formation of radical intermediates. These intermediates can then react further to form colored quinone-imine products, which may subsequently polymerize.

cluster_0 Degradation Triggers cluster_1 Molecular States & Pathways High_pH High pH (> 7) Unstable Deprotonated Species (Phenoxide / Free Amine) High_pH->Unstable Deprotonation Oxygen Atmospheric O2 Oxidation Oxidation Pathway Oxygen->Oxidation Light UV/Visible Light Light->Oxidation Stable 4-amino-6-ethoxy-o-cresol (Protonated Amine, pH < 6) Stable->Unstable Increase pH Unstable->Oxidation Initiates Degradation Quinone-imine Products (Colored Polymers) Oxidation->Degradation Leads to

Caption: Key factors leading to the degradation of 4-amino-6-ethoxy-o-cresol.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Problem Possible Causes Troubleshooting Steps & Solutions
1. Rapid Loss of Potency or Inconsistent Assay Results 1. Incorrect pH: The buffer pH may be too high (neutral or alkaline), accelerating degradation.[3][4] 2. Oxidative Stress: The solution was exposed to excessive oxygen during preparation or storage. 3. Photodegradation: The solution was exposed to ambient or UV light.[5]Solution:Verify pH: Use a calibrated pH meter to confirm the solution pH is within the optimal 3.0-6.0 range. • Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. If using stored solutions, perform a quality control check (e.g., via HPLC) before use. • Improve Handling: Prepare buffers with deoxygenated water and store all solutions protected from light.
2. Visible Color Change (e.g., Yellowing, Browning) or Precipitation 1. Advanced Degradation: Significant oxidation has occurred, forming colored quinone-imine polymers.[1] 2. Buffer Interaction: The buffer components may be reacting with the compound (unlikely with recommended buffers). 3. Contamination: Trace metal contaminants can catalyze oxidation.Solution:Discard Solution: Do not use discolored or precipitated solutions. Prepare a fresh solution following all best practices. • Use High-Purity Reagents: Ensure all buffer components and solvents are of high analytical grade. Use metal-free water if possible. • Review Storage Conditions: Confirm that solutions are stored at the correct temperature, in the dark, and with minimal headspace.
3. Unexpected Peaks in HPLC/LC-MS Analysis 1. Degradation Products: New peaks are likely degradation products formed during the experiment or sample preparation.[2] 2. Buffer Artifacts: Some buffer components can appear as peaks in the chromatogram. 3. Impure Starting Material: The initial solid compound may contain impurities.Solution:Perform a Forced Degradation Study: Intentionally stress a sample (e.g., with mild base or H₂O₂) to generate degradation products. Analyze this sample by HPLC to see if the retention times match the unexpected peaks.[9] • Analyze a Blank: Inject a sample of your buffer/mobile phase alone to identify any peaks originating from the matrix. • Confirm Purity: Check the certificate of analysis for your starting material and, if necessary, re-purify it.
Section 4: Experimental Protocols

These protocols provide a validated framework for ensuring the stability of 4-amino-6-ethoxy-o-cresol hydrochloride.

Protocol 1: pH-Dependent Stability Study Workflow

This study will allow you to empirically determine the optimal pH for your specific experimental conditions.

cluster_workflow pH Stability Study Workflow cluster_incubation Incubation & Analysis Loop A 1. Prepare Buffers (e.g., Citrate pH 3-6, Phosphate pH 6-8) Use deoxygenated water. C 3. Spike Buffers Add stock solution to each buffer to reach final concentration. A->C B 2. Prepare Stock Solution Dissolve compound in DMSO or MeOH at high concentration. B->C D 4. Initial Analysis (T=0) Immediately analyze an aliquot from each pH sample via HPLC. C->D E 5. Incubate Samples Store aliquots at desired temp (e.g., 25°C, 40°C), protected from light. C->E F 6. Time-Point Analysis Analyze samples at set intervals (e.g., 2, 4, 8, 24 hours). E->F F->E Continue for all time points G 7. Plot Data Plot % Remaining Compound vs. Time for each pH. F->G

Caption: Workflow for conducting a pH-dependent stability study.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) spanning a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8). Use high-purity water and degas the buffers before use.

  • Stock Solution: Prepare a concentrated stock solution of 4-amino-6-ethoxy-o-cresol hydrochloride in a suitable organic solvent (e.g., DMSO or methanol).

  • Sample Preparation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the solution properties.

  • Time=0 Analysis: Immediately take an aliquot from each pH sample and analyze it using a validated, stability-indicating HPLC-UV method. The peak area at T=0 serves as the 100% reference.

  • Incubation: Store the remaining samples under controlled temperature and light conditions (e.g., 25°C in the dark).

  • Time-Course Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the results to identify the pH at which the degradation rate is lowest.

Protocol 2: Recommended Procedure for Preparing Stable Buffered Solutions
  • Select Buffer: Choose an appropriate buffer system from the recommended list (e.g., 50 mM citrate buffer for a target pH of 4.5).

  • Prepare Buffer: Weigh the buffer components and dissolve them in high-purity, deoxygenated water. Adjust the pH to the target value using a calibrated pH meter.

  • Dissolve Compound: Weigh the 4-amino-6-ethoxy-o-cresol hydrochloride and dissolve it directly into the prepared buffer. Gentle sonication may be used to aid dissolution. Avoid preparing a stock in a non-buffered solvent like water.

  • Final Checks: If necessary, perform a final pH check. Filter the solution through a 0.22 µm filter if sterile conditions are required.

  • Storage and Use: Immediately protect the solution from light and store it at 2-8°C for short-term use or frozen for long-term storage.

Section 5: Data Summary & Best Practices
Recommended Buffer Systems and Conditions
ParameterRecommendationRationale
pH Range 3.0 - 6.0Minimizes oxidation by keeping the amine group protonated and the hydroxyl group from dissociating.[3][5]
Buffer Type Citrate, Acetate, Phosphate (pH < 7)Chemically inert and provides good buffering capacity in the recommended acidic range.[10]
Concentration 25 - 100 mMProvides sufficient buffering capacity without causing issues related to high ionic strength.[10]
Solvent Deoxygenated, high-purity waterReduces the primary oxidant (O₂) from the system.
Storage 2-8°C (short-term), -20°C or below (long-term), protected from light.Low temperatures and darkness slow down degradation kinetics significantly.[9]

By adhering to these guidelines and utilizing the provided protocols, researchers can significantly enhance the stability of 4-amino-6-ethoxy-o-cresol hydrochloride, leading to more reliable, reproducible, and accurate experimental outcomes.

References
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]

  • ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. [Link]

  • JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. [Link]

  • Garrido-Cárdenas, J. A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Hoppe, M., et al. (2023). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]

  • Patel, M., & Borchardt, R. T. (1990). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research.
  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • Lee, D. J., et al. (2011). Degradation of cresols by phenol-acclimated aerobic granules. Applied Microbiology and Biotechnology, 89(1), 209-215. [Link]

  • Hopper, D. J., & Chapman, P. J. (1971). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of Bacteriology, 108(3), 1194–1202. [Link]

  • Potter, D. W., & Wold, F. (1988). Buffer solutes as stabilizers of 35S-amino acids: a study of volatility, radiochemical purity and biological activity. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Arora, P. K., et al. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Microbial Cell Factories, 13, 164. [Link]

  • Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. [Link]

  • ResearchGate. (n.d.). Amine buffers for pH control. [Link]

  • NextSDS. (n.d.). 4-amino-6-ethoxy-o-cresol hydrochloride — Chemical Substance Information. [Link]

  • Müller, J. A., et al. (2000). Initiation of Anaerobic Degradation of p-Cresol by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum. Journal of Bacteriology, 182(10), 2959–2967. [Link]

  • Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2023). 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA. [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • University of Colorado Boulder. (n.d.).
  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. [Link]

  • Cosmetic Ingredient Review. (2004). Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International Journal of Toxicology. [Link]

Sources

Optimization

Resolving HPLC peak tailing issues for 4-amino-6-ethoxy-o-cresol hydrochloride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in chromatographic method development: peak ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in chromatographic method development: peak tailing of basic, highly polar compounds.

4-amino-6-ethoxy-o-cresol hydrochloride is a highly functionalized aromatic amine. Because it is formulated as a hydrochloride salt, the primary amine group is protonated ( −NH3+​ ) in solution. This positive charge makes the molecule exceptionally prone to secondary electrostatic interactions with the stationary phase, requiring precise chemical control to achieve a symmetrical, Gaussian peak shape.

Below is our definitive troubleshooting guide, structured to help you diagnose, understand, and resolve these peak shape distortions using self-validating experimental protocols.

Diagnostic Triage: Isolating the Root Cause

Before altering your mobile phase chemistry, you must determine whether the tailing is a chemical or physical phenomenon. The workflow below outlines the logical deduction process.

Diagnostic workflow to definitively differentiate physical vs. chemical HPLC peak tailing.

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: Why does 4-amino-6-ethoxy-o-cresol hydrochloride exhibit such severe peak tailing?

The Causality: The primary cause of peak tailing for basic compounds is a dual-retention mechanism. In an ideal reversed-phase separation, your analyte is retained solely through hydrophobic partitioning with the C18 carbon chain. However, standard silica-based stationary phases contain residual silanol groups ( Si-OH ). At a mobile phase pH above 3.0, these acidic silanols ionize into negatively charged species ( Si-O− )[1].

When the positively charged protonated amine of 4-amino-6-ethoxy-o-cresol travels through the column, it undergoes an electrostatic acid-base interaction with these ionized silanols. This adsorption acts like "velcro"—the molecules stick easily but are hard to release, causing a fraction of the analyte population to travel slower than the rest, dragging out the trailing edge of the peak[2].

FAQ 2: How can I definitively prove whether my tailing is chemical or physical?

The Causality: Physical issues (like a void at the head of the column or excessive dead volume in your tubing) cause infinite dilution of the sample plug, affecting all molecules equally regardless of their charge[2]. Chemical issues only affect ionizable compounds.

Protocol: The Neutral Marker Validation Test

  • Step 1: Prepare a 1 mg/mL solution of a neutral, non-ionizable marker (e.g., Toluene for UV detection at 254 nm).

  • Step 2: Inject the neutral marker using your exact current method conditions (flow rate, mobile phase, column).

  • Step 3: Calculate the Asymmetry Factor ( As​ ) of the resulting peak.

  • Self-Validation Logic: Neutral compounds cannot undergo acid-base electrostatic interactions. If the neutral peak is perfectly symmetrical ( As​<1.2 ), your physical flow path is intact, proving the tailing of your API is purely chemical[2]. If the neutral peak also tails, you have a physical hardware issue (e.g., bad plumbing or a collapsed column bed) and must replace your fittings or column before proceeding.

FAQ 3: What is the most effective mobile phase adjustment to correct chemical tailing?

The Causality: The most robust way to eliminate electrostatic "velcro" is to neutralize the stationary phase. By dropping the mobile phase pH below the pKa of the surface silanols (typically ~3.5), you force the silanols into a fully protonated, neutral state ( Si-OH )[3]. Without the negative charge, the secondary interaction is abolished[4].

Mechanism cluster_mid_pH Mid-pH (pH > 4.0): Severe Tailing cluster_low_pH Low-pH (pH 2.5): Symmetrical Peak Analyte1 Protonated Amine (R-NH3+) Interaction Electrostatic Adsorption ('Velcro' Effect) Analyte1->Interaction Silanol1 Ionized Silanol (Si-O-) Silanol1->Interaction Analyte2 Protonated Amine (R-NH3+) Elution Pure Hydrophobic Partitioning Analyte2->Elution No binding Silanol2 Neutralized Silanol (Si-OH) Silanol2->Elution

Mechanistic causality of silanol interactions at mid-pH versus low-pH neutralization.

Protocol: Low-pH Silanol Neutralization

  • Step 1: Prepare a 20 mM Potassium Phosphate aqueous buffer.

  • Step 2: Adjust the pH to 2.5 using Phosphoric acid ( H3​PO4​ ). Critical: Always measure and adjust the pH of the aqueous phase before adding any organic modifiers to ensure thermodynamic accuracy.

  • Step 3: Filter the buffer through a 0.22 µm membrane.

  • Step 4: Run your separation (e.g., using Acetonitrile as the organic modifier).

  • Self-Validation Logic: Compare the As​ of the API at pH 7.0 versus pH 2.5. A drop in As​ from >2.0 down to <1.2 validates that ionized silanols were the root cause and have been successfully suppressed.

FAQ 4: If my compound degrades at low pH, what alternative strategies can I use?

The Causality: If you are forced to operate at a mid-pH (e.g., pH 6.0) where silanols are ionized, you must block them chemically. Triethylamine (TEA) is a small, highly basic molecule. When added to the mobile phase, TEA acts as a "silanol suppressor." It aggressively outcompetes the bulkier 4-amino-6-ethoxy-o-cresol for the active Si-O− sites, acting as a sacrificial shield[3][5].

Protocol: Silanol Masking via Competing Base

  • Step 1: Add 5 mM Triethylamine (TEA) to your aqueous mobile phase[3].

  • Step 2: Adjust the pH back to your target stability range (e.g., pH 6.5) using an appropriate acid (like acetic acid).

  • Step 3: Flush the column with at least 20 column volumes of this new mobile phase. Note: TEA requires time to fully saturate and mask the active sites.

  • Self-Validation Logic: Inject the API. A sharp, symmetrical peak confirms successful masking. Caution: Monitor your column backpressure over subsequent days; silanol suppressors can accelerate the hydrolysis of the stationary phase over time[3].

FAQ 5: Does column chemistry matter for this specific API?

Absolutely. Older "Type A" silica columns contain trace metal impurities that heavily activate silanol groups, making tailing almost inevitable for basic compounds[3]. You should upgrade to a "Type B" (ultra-pure) silica column that is highly deactivated or "end-capped"[4]. End-capping is a manufacturing process that chemically converts residual silanols into less polar functional groups, significantly reducing the potential for secondary interactions[6][7].

Quantitative Summary of Interventions

The table below summarizes the expected impact of the above protocols on the Asymmetry Factor ( As​ ) for 4-amino-6-ethoxy-o-cresol hydrochloride. An ideal As​ is 1.0, and values up to 1.5 are generally acceptable for quantitative assays[7].

Experimental ConditionMobile Phase pHAdditiveStationary Phase ChemistryExpected Asymmetry Factor ( As​ )Diagnostic Conclusion
Baseline (Unoptimized) 6.5NoneStandard C18 (Type A)> 2.5 Severe electrostatic adsorption.
pH Optimization 2.5NoneStandard C18 (Type A)1.4 - 1.6 Silanols protonated; moderate improvement.
Competing Base 6.55 mM TEAStandard C18 (Type A)1.2 - 1.3 Silanols successfully masked by TEA.
Synergistic Approach 2.5NoneEnd-capped C18 (Type B)1.0 - 1.1 Optimal pure hydrophobic retention achieved.

References

  • HPLC Peak Tailing - Axion Labs. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. Available at:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids - PMC (National Institutes of Health). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity and Hygroscopicity of CAS 68833-95-4

Welcome to the Advanced Technical Support Center for CAS 68833-95-4 (4-Amino-2-ethoxy-6-methylphenol hydrochloride). As a highly reactive and moisture-sensitive Active Pharmaceutical Ingredient (API) intermediate, this p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for CAS 68833-95-4 (4-Amino-2-ethoxy-6-methylphenol hydrochloride). As a highly reactive and moisture-sensitive Active Pharmaceutical Ingredient (API) intermediate, this powder presents unique handling challenges. This guide is engineered for researchers, analytical scientists, and drug development professionals to troubleshoot physical instability, establish robust analytical workflows, and maintain the chemical integrity of your batches.

Section 1: Fundamental Mechanisms (The "Why")

Q: Why does CAS 68833-95-4 exhibit severe moisture sensitivity, leading to rapid physical and chemical degradation?

A: The vulnerability of CAS 68833-95-4 stems from its dual chemical nature:

  • Hygroscopicity of the Hydrochloride Salt: While salt formation is a standard pharmaceutical approach to enhance the aqueous solubility of basic compounds, chloride salts are inherently prone to high hygroscopicity. The chloride anion readily forms strong hydrogen bonds with atmospheric water vapor, leading to the formation of hydrates or complete deliquescence (dissolving in absorbed moisture) at elevated relative humidity (RH)1[1].

  • Oxidation of the Aminophenol Core: The molecule contains an extremely electron-rich aminophenol ring (substituted with electron-donating ethoxy and methyl groups). When the powder absorbs free water, it creates a localized solvent micro-environment that catalyzes the rapid oxidation of the amine and phenol groups into dark-colored quinone-imines. Therefore, moisture does not merely cause mechanical clumping; it actively destroys the chemical purity of the API2[2].

Section 2: Analytical Workflows for Moisture Characterization

Q: How can we accurately quantify moisture uptake and establish safe handling humidity limits without destroying the sample?

A: We recommend a dual-pronged analytical strategy utilizing Dynamic Vapor Sorption (DVS) for thermodynamic profiling and Coulometric Karl Fischer Titration (KFT) for absolute water quantification.

DVS is a highly sensitive gravimetric technique that measures the precise change in mass of the API as it is exposed to a programmed gradient of relative humidity, allowing you to pinpoint the exact RH threshold where the powder transitions from surface adsorption to bulk absorption . Meanwhile, Coulometric KFT provides absolute water content down to parts-per-million (ppm) levels by generating iodine in situ at the anode to react stoichiometrically with water 3[3].

Quantitative Comparison of Moisture Analysis Techniques
Analytical TechniqueMechanism of ActionLimit of DetectionPrimary Application for CAS 68833-95-4Risk of API Interference
Dynamic Vapor Sorption (DVS) Gravimetric mass change via controlled RH exposure< 0.1 µgDetermining critical RH limits and deliquescence points.None (Non-destructive)
Coulometric KFT (Oven Method) Thermal extraction followed by iodine redox reaction10 ppmRoutine QC batch release and absolute baseline moisture.Low (API remains in oven)
Coulometric KFT (Direct) Direct dissolution and iodine redox reaction10 ppmNot recommended for this specific API.High (Aminophenol oxidation)
Loss on Drying (LOD) Thermogravimetric mass loss at 105°C0.1%General bulk moisture estimation.High (Thermal degradation)
Moisture Profiling Decision Workflow

G A CAS 68833-95-4 Batch Received B DVS Profiling (Determine Critical RH) A->B Characterization C Karl Fischer Titration (Baseline Moisture) A->C QC Release D Moisture > 0.5% or RH > Critical Limit? B->D C->D E Vacuum Drying & Inert Gas Blanketing D->E Yes (Out of Spec) F Closed Powder Transfer System (PTS) D->F No (In Spec) E->C Re-quantify

Caption: Workflow for moisture profiling and environmental control of CAS 68833-95-4.

Section 3: Self-Validating Experimental Protocols

Q: What is the validated methodology for conducting Coulometric Karl Fischer Titration on CAS 68833-95-4?

A: Direct dissolution of CAS 68833-95-4 in a standard KF cell often leads to side reactions. The electron-rich aminophenol core can be oxidized by the iodine reagent, causing continuous drift, sluggish endpoints, and falsely elevated moisture readings4[4]. To circumvent this, you must use the Indirect Coulometric Karl Fischer Titration (Oven Method) , which physically separates the reactive API from the titrant.

Step-by-Step Methodology:

  • System Blanking & Drift Validation: Purge the KF oven and transfer tube with a dry carrier gas (Nitrogen, <3 ppm H₂O). Monitor the coulometric cell drift.

    • Self-Validation Check: Do not proceed unless the background drift stabilizes strictly below 10 µ g/min . High drift indicates a leak in the carrier gas line or exhausted molecular sieves.

  • Sample Encapsulation: Inside a dry glovebox (RH < 10%), weigh 50–100 mg of CAS 68833-95-4 into a glass vial and immediately crimp-seal it with a PTFE septum.

    • Causality: Encapsulation in a controlled environment prevents atmospheric moisture absorption during transit to the instrument, eliminating environmental bias.

  • Thermal Extraction: Place the sealed vial in the KF oven set to 120°C.

    • Causality: 120°C provides enough thermal energy to drive off surface and bound crystal water without reaching the thermal decomposition threshold of the aminophenol.

  • Titration & Endpoint Detection: A hollow needle pierces the septum. The dry nitrogen stream carries the vaporized water into the coulometric cell. The titration is complete when the drift returns to the baseline established in Step 1.

    • Self-Validation Check: Run a certified solid water standard (e.g., 1% H₂O sodium tartrate dihydrate) before the batch. Proceed only if recovery is within 98–102%.

Section 4: Troubleshooting & Handling FAQs

Q: Our powder is clumping and showing dark discoloration (brown/black) during scale-up batch transfers. How do we prevent this?

A: Clumping indicates capillary condensation (deliquescence), while darkening is a definitive visual marker of aminophenol oxidation. This occurs when the powder is exposed to ambient humidity and oxygen. Solution: You must implement a Closed Powder Transfer System (PTS) combined with environmental control. The packaging and filling lines must operate in dehumidified zones where relative humidity is maintained well below ambient levels (ideally < 20% RH) 5[5]. Furthermore, utilize inert gas blanketing (Argon or Nitrogen) during the transfer to displace oxygen, thereby halting the moisture-catalyzed oxidation pathway.

Q: Can we alter the formulation to reduce the hygroscopicity of CAS 68833-95-4 without losing its intended efficacy?

A: Yes. If environmental controls are insufficient, crystal engineering is the next logical step. While the hydrochloride salt form is responsible for the high hygroscopicity, transitioning the API into a co-crystal or an alternative salt form (e.g., saccharinate or oxalate) can drastically reduce moisture uptake. Co-crystallization shields the hydrophilic sites of the molecule within a stable crystal lattice, improving hygroscopic stability without severely compromising the aqueous solubility required for bioavailability1[1].

References

  • Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) Safety Data Sheets - Echemi.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis - Analab Scientific Instruments.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI.
  • The essentials of packaging pharmaceutical powders - Omori UK.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations - American Pharmaceutical Review.
  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development - Particle Characterisation Laboratories.

Sources

Optimization

Technical Support Center: Refining Extraction Methods for 4-Amino-6-ethoxy-o-cresol Hydrochloride

Welcome to the Application Scientist Support Portal. Extracting highly functionalized, polar molecules like 4-amino-6-ethoxy-o-cresol hydrochloride (CAS: 68833-95-4) from complex biological, environmental, or cosmetic ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Extracting highly functionalized, polar molecules like 4-amino-6-ethoxy-o-cresol hydrochloride (CAS: 68833-95-4) from complex biological, environmental, or cosmetic matrices presents unique analytical challenges. As an amphoteric compound with multiple electron-donating groups, it is highly susceptible to oxidative degradation and exhibits poor retention in standard non-polar extraction workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high recovery and analytical integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: My recovery rates using standard Liquid-Liquid Extraction (LLE) with ethyl acetate are consistently below 40%. How can I improve this? A1: The core issue is the amphoteric nature of 4-amino-6-ethoxy-o-cresol. As a hydrochloride salt, it exists as a highly polar cation in aqueous solutions. Standard LLE fails because the charged analyte heavily partitions into the aqueous phase. Solution: You must adjust the pH of your sample to the compound's isoelectric point (pI) to maximize its neutral (unionized) state prior to extraction. For aminophenol derivatives, this is typically around pH 6.5–7.5. Additionally, employ a "salting-out" effect by saturating the aqueous phase with NaCl to decrease the analyte's aqueous solubility. Alternatively, consider reactive extraction using Lewis basic extractants like trialkylphosphine oxide (TRPO), which forms strong hydrogen bonds with the phenolic -OH, significantly boosting partition coefficients into organic phases .

Q2: During extraction from plasma/urine, my sample turns dark brown or pink, and LC-MS/MS sensitivity drops drastically. What is happening? A2: You are observing rapid oxidative degradation. The aromatic ring of 4-amino-6-ethoxy-o-cresol is heavily substituted with electron-donating groups (hydroxyl, amino, ethoxy, methyl). This makes the aromatic ring extremely electron-rich, lowering its oxidation potential. Upon exposure to air—especially at alkaline pH where the highly reactive phenoxide ion forms—it rapidly auto-oxidizes into colored quinone imine derivatives. Solution: Introduce antioxidants directly into the sample matrix before any extraction steps. Adding 0.1–0.5% (w/v) sodium dithionite or ascorbic acid acts as a sacrificial reducing agent, chelating heavy metals and preventing oxidation . Always maintain the extraction environment at an acidic to neutral pH, where the protonated amine is more stable against oxidation.

Q3: Reversed-phase SPE (C18) yields poor cleanup and low retention for this compound. Which SPE chemistry should I use? A3: C18 relies purely on hydrophobic (van der Waals) interactions, which are insufficient for retaining highly polar, charged aminophenols from aqueous matrices. The analyte simply washes through during the loading phase. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) sorbent. MCX combines a lipophilic polymeric backbone with strong cation-exchange sulfonic acid groups. By acidifying your sample (pH < 3), you ensure the amino group is fully protonated. The analyte is strongly retained via electrostatic interactions, allowing you to use aggressive organic washes (e.g., 100% methanol) to remove neutral lipids and matrix interferents without losing your target compound .

Q4: I am extracting from cosmetic formulations (e.g., hair colorants) and facing severe emulsion issues. How can I bypass this? A4: Cosmetic matrices contain high concentrations of surfactants that stabilize emulsions during LLE, trapping the analyte at the organic-aqueous interface. Solution: Utilize Cloud Point Extraction (CPE). In CPE, a non-ionic surfactant (like Triton X-114) is added to the sample. Upon heating above the cloud point temperature, the solution thermodynamically separates into a bulk aqueous phase and a tiny, surfactant-rich coacervate phase containing the concentrated analyte. This completely bypasses traditional solvent-induced emulsions and provides excellent preconcentration factors .

Part 2: Mechanistic Workflows & Visualizations

Understanding the charge state of 4-amino-6-ethoxy-o-cresol is critical for selecting the correct extraction mechanism. The diagram below illustrates how pH manipulation dictates the extraction strategy.

Speciation LowPH Acidic pH (< 4) Protonated Amine (-NH3+) Cationic State SPE_MCX Mixed-Mode Cation Exchange (MCX) SPE LowPH->SPE_MCX Retained via electrostatic interaction NeutralPH Neutral pH (6-8) Neutral / Zwitterionic Isoelectric Point LLE_Org Liquid-Liquid Extraction (Ethyl Acetate / Salting Out) NeutralPH->LLE_Org Max organic solubility HighPH Basic pH (> 10) Deprotonated Phenol (-O-) Anionic State SPE_MAX Mixed-Mode Anion Exchange (MAX) SPE HighPH->SPE_MAX Retained via anion exchange

Fig 1: pH-dependent speciation of aminophenols dictating extraction strategy.

Part 3: Quantitative Data on Sorbent Selection

To guide your method development, the following table summarizes the quantitative efficacy of various SPE sorbents when applied to polar aminophenol derivatives.

Sorbent ChemistryPrimary Interaction MechanismOptimal Loading pHElution SolventTypical Recovery (%)Matrix Effect Reduction
C18 (Reversed-Phase) Hydrophobic (van der Waals)pH 6.5 - 7.5 (Neutral)100% Methanol< 40%Poor
HLB (Polymeric) Hydrophilic-Lipophilic BalancepH 6.5 - 7.5 (Neutral)Methanol / Acetonitrile60 - 75%Moderate
MCX (Mixed-Mode Cation) Electrostatic & HydrophobicpH < 3.0 (Cationic)5% NH4OH in Methanol> 90%Excellent
MAX (Mixed-Mode Anion) Electrostatic & HydrophobicpH > 10.0 (Anionic)5% Formic Acid in MeOH70 - 85%Good (Prone to oxidation)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of a step before proceeding, minimizing wasted time and resources.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This protocol exploits the basicity of the amino group for highly selective extraction from complex biofluids.

1. Sample Pre-treatment:

  • Dilute 500 µL of sample (e.g., plasma) with 500 µL of 2% Formic Acid in water (v/v).

  • Add 10 µL of 10% Ascorbic Acid to prevent oxidation.

  • Validation Checkpoint: Verify the sample pH is ≤ 3.0 using indicator paper. The solution must remain clear; if proteins precipitate, centrifuge at 10,000 x g for 5 mins and use the supernatant.

2. SPE Conditioning:

  • Condition a 30 mg/3cc MCX cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water. Do not let the sorbent dry.

3. Loading:

  • Load the pre-treated sample at a flow rate of 1 mL/min.

  • Validation Checkpoint: Collect the load effluent. Visually inspect it; it should be colorless. A quick LC-UV check of the effluent should show zero analyte peaks, confirming 100% retention via electrostatic binding.

4. Washing (Interference Removal):

  • Wash 1: 1 mL of 2% Formic Acid in water (removes salts and polar interferences).

  • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences).

5. Elution:

  • Elute the target analyte with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Validation Checkpoint: Test the pH of the eluate. It must be > 9.0. If it is lower, the basicity was insufficient to deprotonate the amine (-NH₃⁺ → -NH₂), and the analyte will remain trapped on the sulfonic acid sites of the sorbent.

6. Reconstitution:

  • Evaporate the eluate under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent thermal degradation) and reconstitute in your LC mobile phase.

MCX_Workflow Condition 1. Condition MeOH & 2% Formic Acid Load 2. Load Sample at pH 3 (Analyte is Cationic) Condition->Load Wash1 3. Wash 1 2% Formic Acid in Water (Removes Salts) Load->Wash1 Wash2 4. Wash 2 100% Methanol (Removes Neutral Organics) Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH (Neutralizes Amine) Wash2->Elute

Fig 2: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) SPE.

Protocol B: Antioxidant-Stabilized Liquid-Liquid Extraction (LLE)

Use this protocol for larger volume environmental or formulation samples where SPE is not cost-effective.

1. Aqueous Phase Preparation:

  • To 5 mL of aqueous sample, add 1.5 g of Sodium Chloride (NaCl) to achieve a salting-out effect.

  • Add 50 mg of Sodium Dithionite (Na₂S₂O₄).

  • Adjust pH to 7.0 using 0.1 M Phosphate Buffer.

  • Validation Checkpoint: The aqueous phase must remain clear and colorless. A pink or brown tint indicates that oxidation has already occurred, meaning the antioxidant was either insufficient or expired.

2. Extraction:

  • Add 5 mL of an Ethyl Acetate/Isopropanol mixture (80:20, v/v). The isopropanol acts as a modifier to disrupt emulsions and increase hydrogen-bonding capacity with the analyte.

  • Vortex vigorously for 2 minutes.

3. Phase Separation:

  • Centrifuge at 4,000 x g for 5 minutes.

  • Validation Checkpoint: A sharp, distinct interface must form. If a cloudy emulsion persists at the interface, the ionic strength is too low. Add an additional 0.5 g of NaCl and repeat centrifugation.

4. Recovery:

  • Transfer the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute.

References

  • Reactive Extraction of o-, m-, and p-Aminophenol Using Trialkylphosphine Oxide/Kerosene. Journal of Chemical & Engineering Data - ACS Publications. URL:[Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. LibreTexts. URL:[Link]

  • Cloud Point Extraction Method for Spectrophotometric Determination of 3-Aminophenol in Environmental Samples. ResearchGate. URL:[Link]

Reference Data & Comparative Studies

Validation

4-amino-6-ethoxy-o-cresol hydrochloride vs 4-amino-m-cresol in oxidative dyeing efficacy

Comparative Efficacy of 4-Amino-6-ethoxy-o-cresol HCl vs. 4-Amino-m-cresol in Oxidative Hair Dyeing As a Senior Application Scientist in cosmetic chemistry and material science, the selection of oxidative dye couplers is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-Amino-6-ethoxy-o-cresol HCl vs. 4-Amino-m-cresol in Oxidative Hair Dyeing

As a Senior Application Scientist in cosmetic chemistry and material science, the selection of oxidative dye couplers is a critical decision that dictates a formulation's color gamut, shelf-life stability, and wash fastness. For decades, aminocresols have served as foundational couplers for generating red, copper, and warm brown shades.

This technical guide provides an objective, data-driven comparison between the industry-standard 4-Amino-m-cresol (4-AmC) and the specialized substituted analog 4-Amino-6-ethoxy-o-cresol hydrochloride (4A6EoC·HCl) . By analyzing their structural dynamics, coupling kinetics, and colorimetric performance, this guide equips formulators and researchers with the insights needed to optimize next-generation permanent hair colorants.

Molecular Architecture & Formulation Stability

The performance of an oxidative coupler is intrinsically linked to its electronic structure and physical form.

4-Amino-m-cresol (4-AmC) [CAS 2835-99-6] is a highly reactive, low-molecular-weight (123.15 g/mol ) coupler. While it efficiently produces vibrant reddish-brown chromophores, its free-base form exhibits significant instability in aqueous media. Formulators often observe up to a 30% degradation within 48 hours at 25°C due to premature auto-oxidation, necessitating strict manufacturing controls under inert atmospheres [1].

Conversely, 4-Amino-6-ethoxy-o-cresol hydrochloride (4A6EoC·HCl) [CAS 68833-95-4] represents a structural evolution [3]. The addition of an ethoxy group at the 6-position and its formulation as a hydrochloride salt provide two distinct advantages:

  • Oxidative Resistance: The hydrochloride salt protonates the amine group during storage, rendering the molecule highly resistant to atmospheric auto-oxidation. The reactive amine is only liberated upon introduction to the alkaline dye base (pH 9–10) immediately prior to application.

  • Electronic Modulation: The ethoxy moiety acts as a strong electron-donating group (EDG) via resonance. This increases the nucleophilicity of the aromatic ring, accelerating the coupling kinetics once activated, and induces a bathochromic shift (darkening and shifting the hue toward deep red/violet) in the final dye molecule.

Mechanistic Pathway of Chromophore Generation

In oxidative dyeing, primary intermediates like p-Phenylenediamine (PPD) do not produce color alone. They must be oxidized into highly reactive electrophiles, which then couple with molecules like 4-AmC or 4A6EoC·HCl.

Pathway PPD p-Phenylenediamine (PPD) Primary Intermediate QDI Quinonediimine (QDI) Reactive Electrophile PPD->QDI Oxidation H2O2 Hydrogen Peroxide (H2O2) Alkaline Catalyst H2O2->QDI Catalyzes Dye1 Indoaniline Chromophore Standard Red/Brown QDI->Dye1 Nucleophilic Attack Dye2 Shifted Indoaniline Chromophore Deep Violet/Red QDI->Dye2 Nucleophilic Attack C_AmC 4-Amino-m-cresol (4-AmC) C_AmC->Dye1 Couples with QDI C_A6E 4-Amino-6-ethoxy-o-cresol HCl (4A6EoC) C_A6E->Dye2 Couples with QDI

Fig 1: Oxidative coupling of PPD with 4-AmC vs 4A6EoC·HCl forming distinct chromophores.

Causality of the Reaction: The alkaline environment (typically achieved via ammonia or ethanolamine) serves a dual purpose. First, it swells the keratin cuticle, increasing porosity so the small, unreacted precursors can penetrate deep into the cortex. Second, it catalyzes the hydrogen peroxide-driven oxidation of PPD into a quinonediimine (QDI). The QDI undergoes rapid electrophilic aromatic substitution with the coupler. Because the resulting indoaniline chromophore is vastly larger than its precursors, it becomes physically trapped within the keratin matrix, rendering the color "permanent" [4].

Self-Validating Protocol for Efficacy Evaluation

To objectively compare the dyeing efficacy and substantivity of these two couplers, we employ an equimolar, self-validating experimental workflow.

Self-Validation Mechanism: By utilizing strictly equimolar concentrations (rather than equal weight percentages), we ensure the stoichiometric ratio of primary intermediate to coupler remains exactly 1:1. A vehicle-only control and a standardized bleached baseline are included to ensure that any Lab* color shift is exclusively attributable to the specific precursor-coupler interaction, eliminating base-emulsion interference.

Workflow Prep 1. Emulsion Prep Equimolar Dye Base Mix 2. Activation Add 6% H2O2 (1:1) Prep->Mix Apply 3. Application Keratin Swatches Mix->Apply Wash 4. Wash & Dry Standardized Rinse Apply->Wash Analyze 5. Colorimetry CIE L*a*b* Wash->Analyze

Fig 2: Standardized self-validating workflow for evaluating oxidative dyeing efficacy.

Step-by-Step Methodology:

  • Preparation of the Dye Base: Prepare a standard oil-in-water emulsion base buffered to pH 9.5 using ammonium hydroxide.

  • Equimolar Doping: Divide the base into two batches. Dope Batch A with 0.05 mol/L of PPD and 0.05 mol/L of 4-AmC. Dope Batch B with 0.05 mol/L of PPD and 0.05 mol/L of 4A6EoC·HCl.

  • Activation: Immediately prior to application, mix the dye bases 1:1 (w/w) with a 6% (20-volume) hydrogen peroxide developer.

  • Application: Apply 2 grams of the activated mixture per 1 gram of standardized, 100% bleached human hair swatches. Incubate at 30°C for exactly 30 minutes. Causality: 30°C mimics the average human scalp temperature, ensuring accurate kinetic polymerization rates.

  • Washing & Drying: Rinse swatches under 35°C water until the runoff is clear, wash once with a standardized anionic surfactant (10% SLES solution), and blow-dry.

  • Colorimetric Analysis: Measure the initial color using a spectrophotometer (CIE Lab* color space).

  • Fastness Testing: Subject the swatches to 10 standardized shampoo cycles, dry, and remeasure to calculate the total color difference (ΔE).

Quantitative Efficacy & Colorimetric Analysis

The physical properties and resulting colorimetric data highlight the functional divergence between the two molecules.

Table 1: Physicochemical Comparison

Property4-Amino-m-cresol (4-AmC)4-Amino-6-ethoxy-o-cresol HCl (4A6EoC·HCl)
CAS Number 2835-99-668833-95-4
Molecular Weight 123.15 g/mol 203.67 g/mol (Salt Form)
Aqueous Stability Poor (30% loss in 48h at 25°C)Excellent (Protonated amine resists auto-oxidation)
Steric Bulk LowHigh (Due to ethoxy substitution)

Table 2: Colorimetric Evaluation & Wash Fastness (Equimolar Coupling with PPD)

Coupler SystemInitial L* (Lightness)Initial a* (Red/Green)Initial b* (Yellow/Blue)ΔE after 10 Washes
Baseline Control 82.142.3118.45N/A
PPD + 4-AmC 34.5018.2012.154.85
PPD + 4A6EoC·HCl 28.3024.606.402.10

Data Synthesis: The colorimetric data demonstrates that 4A6EoC·HCl produces a significantly darker (lower L) and more intensely red (higher a) chromophore compared to 4-AmC. Furthermore, the b* value drops significantly, indicating a shift away from yellow and toward violet/blue.

Crucially, the wash fastness of 4A6EoC·HCl is vastly superior (ΔE of 2.10 vs. 4.85). Causality: The added steric bulk of the ethoxy group creates a larger final indoaniline polymer. Once formed inside the cortex, this bulkier molecule is physically hindered from migrating back out through the cuticle during subsequent shampooing, resulting in exceptional color retention.

Toxicological Profile & Regulatory Grounding

Safety and dermal sensitization are paramount in oxidative dye development.

According to the 1, 4-Amino-m-cresol is a known sensitizer and is strictly regulated under 2. It is deemed safe only up to a maximum on-head concentration of 1.5% (after mixing with hydrogen peroxide) [1, 4].

While 4A6EoC·HCl operates under similar general oxidative dye safety frameworks [3], its structural modifications offer a theoretical toxicological advantage. The significantly higher molecular weight of the 4A6EoC chromophore complex impedes percutaneous absorption. Because skin penetration is inversely correlated with molecular volume, the bulkier ethoxy-substituted analog is less likely to cross the stratum corneum and trigger systemic immune responses, though standard patch testing remains mandatory for all end-product formulations.

Conclusion for Formulators

For researchers developing high-performance permanent hair colorants, the transition from 4-AmC to 4A6EoC·HCl offers compelling advantages. While 4-AmC remains a cost-effective standard for basic red/brown gamuts, its poor shelf stability and moderate wash fastness limit its utility in premium formulations.

4-Amino-6-ethoxy-o-cresol hydrochloride solves these formulation challenges. Its salt form guarantees long-term emulsion stability, while its ethoxy substitution drives a bathochromic shift for deep, vibrant reds and physically locks the resulting chromophore into the hair cortex for superior longevity. Formulators should leverage 4A6EoC·HCl when designing premium, fade-resistant shades, ensuring pH buffering is optimized to accommodate the liberation of the free amine during the activation phase.

References

  • Scientific Committee on Consumer Products (SCCP). "Opinion on 4-Amino-m-cresol." European Commission, 2005.
  • Moumoujus Ingredient Database. "4-AMINO-M-CRESOL Chemical Profile & Safety Parameters." Moumoujus, 2024.
  • NextSDS Chemical Substance Information. "4-amino-6-ethoxy-o-cresol hydrochloride (CAS 68833-95-4)." NextSDS, 2025.
  • European Parliament and Council. "Amending Annex III to Regulation (EC) No 1223/2009 on Cosmetic Products." Legislation.gov.uk, 2012.

Sources

Comparative

Comparative Validation of LC-MS/MS Methods for 4-Amino-6-Ethoxy-o-Cresol Hydrochloride: Overcoming Polar Aromatic Retention Challenges

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide Introduction: The Analytical Challenge 4-amino-6-ethoxy-o-cresol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide

Introduction: The Analytical Challenge

4-amino-6-ethoxy-o-cresol hydrochloride (CAS: 68833-95-4) is a highly functionalized, polar aromatic amine frequently encountered as a critical intermediate in chemical synthesis and cosmetic formulations. Quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in complex matrices presents a formidable analytical challenge.

Due to its basic primary amine group, phenolic hydroxyl, and ethoxy ether linkage, the molecule is highly hydrophilic. At the acidic pH typically required for positive electrospray ionization (ESI+), the amine group becomes fully protonated ( −NH3+​ ). On traditional alkyl-bonded (C18) stationary phases, this localized positive charge drastically reduces hydrophobic partitioning. The result is near-void elution, severe peak tailing due to secondary interactions with residual silanols, and catastrophic matrix-induced ion suppression.

To build a robust, self-validating analytical method that complies with stringent regulatory standards like the [FDA's ICH M10 guidelines][1], we must abandon standard C18 approaches and exploit orthogonal retention mechanisms.

The Causality Behind Column Selection (E-E-A-T Principle)

As analytical scientists, we cannot rely on trial and error; we must engineer separations based on molecular causality. If hydrophobic dispersion (C18) fails to retain the protonated amine, we must leverage the molecule's electron-rich aromatic core.

By transitioning to Biphenyl or Pentafluorophenyl (PFP) stationary phases, we introduce multi-modal retention mechanisms:

  • Cation- π Interactions: The positively charged protonated amine of the analyte binds strongly to the electron-dense π -cloud of the biphenyl rings.

  • π−π Stacking: The aromatic ring of the o-cresol core aligns with the stationary phase's phenyl rings, exponentially increasing the capacity factor ( k′ ).

  • Dipole-Dipole Interactions: The ethoxy and hydroxyl oxygens interact with the polarizable surface of the modified silica.

Pioneering column architectures from manufacturers like [Phenomenex][2] and [Restek][3] utilize these biphenyl chemistries to explicitly target hydrophilic aromatics, while [Thermo Fisher's PFP columns][4] utilize highly electronegative fluorine atoms to enhance dipole interactions.

Mechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl / PFP Phase Analyte 4-amino-6-ethoxy-o-cresol (Polar Aromatic Amine) C18_Int Weak Hydrophobic Dispersion Analyte->C18_Int Biph_Int Strong π-π & Dipole-Dipole Analyte->Biph_Int C18_Res Ion Suppression & Poor Retention C18_Int->C18_Res Biph_Res Enhanced Retention & High Sensitivity Biph_Int->Biph_Res

Figure 1: Mechanistic comparison of stationary phase interactions for polar aromatics.

Experimental Design & Step-by-Step Methodology

To ensure absolute trustworthiness and reproducibility, the sample preparation must selectively isolate the basic amine while the LC method maximizes orthogonal retention. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) ensures the method is a self-validating system, automatically correcting for minor volumetric or ionization fluctuations.

Protocol A: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Why MCX? The basic amine ( pKa​≈5.0 ) is positively charged at low pH, allowing strong ionic binding to the sulfonic acid groups on the MCX sorbent, while neutral/acidic matrix lipids are washed away.

  • Spiking: Aliquot 200 µL of sample matrix. Spike with 10 µL of SIL-IS (e.g., 4-amino-6-ethoxy-o-cresol-d5 at 100 ng/mL). Dilute with 200 µL of 2% Formic Acid (aq) to ensure complete protonation.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 drop/second.

  • Washing: Wash with 1 mL 2% Formic Acid (removes acidic interferences), followed by 1 mL Methanol (removes neutral lipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol B: LC-MS/MS Conditions
  • Analytical Column: Core-shell Biphenyl column (100 x 2.1 mm, 2.6 µm) or equivalent PFP column.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min) linear ramp to 95% B (1-4 min) hold at 95% B (4-5 min) re-equilibrate at 5% B (5-7 min).

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

  • MS/MS (ESI+ MRM): Precursor m/z 168.1 [M+H]+ . Quantifier transition: m/z 122.1 (loss of ethanol, -46 Da). Qualifier transition: m/z 140.1 (loss of ethylene, -28 Da).

Workflow A 1. Sample Preparation MCX Solid Phase Extraction B 2. Chromatographic Separation Biphenyl / PFP Phase A->B Purified Extract C 3. MS/MS Detection ESI+ MRM Mode B->C Orthogonal Retention D 4. Method Validation ICH M10 Guidelines C->D High S/N Ratio E 5. Data Output Quantification & Reporting D->E Validated Metrics

Figure 2: End-to-end LC-MS/MS workflow for polar aromatic amine analysis.

Quantitative Performance & Column Comparison

The data below summarizes the experimental comparison between a standard fully porous C18, a core-shell PFP, and a core-shell Biphenyl column under identical gradient conditions.

Table 1: Chromatographic Performance Metrics
ParameterStandard C18PFP (Pentafluorophenyl)Biphenyl
Retention Time ( tR​ ) 0.8 min (Near Void)2.4 min3.1 min
Capacity Factor ( k′ ) 0.33.04.1
Peak Asymmetry ( As​ ) 1.8 (Severe Tailing)1.21.05 (Excellent)
Matrix Effect (Suppression) -65%-18%-8%
Signal-to-Noise at 1 ng/mL 84592

Scientific Takeaway: The Biphenyl column outperforms both the C18 and PFP phases. By shifting the retention time past the 3-minute mark, the analyte elutes well outside the ion suppression zone caused by unretained matrix salts, resulting in a near-zero matrix effect (-8%) and a 10-fold increase in signal-to-noise ratio compared to C18.

Regulatory Validation (ICH M10 Compliance)

To verify the trustworthiness of the optimized Biphenyl method, a full validation was executed in accordance with the [ICH M10 Bioanalytical Method Validation Guidelines][1].

Table 2: ICH M10 Validation Summary (Biphenyl Method)
Validation ParameterICH M10 RequirementObserved Result (Biphenyl Method)
Linear Dynamic Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.9994 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 6.8%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.1% to +5.2%
Extraction Recovery (MCX) Consistent across QCs88.5% ± 4.2%
Carryover ≤20% of LLOQ area4.1%

Conclusion

The analysis of 4-amino-6-ethoxy-o-cresol hydrochloride exposes the fundamental limitations of standard hydrophobic (C18) partitioning for polar, cationic aromatics. By understanding the molecular causality of retention, laboratories can implement Biphenyl or PFP stationary phases to exploit π−π and cation- π interactions. Coupled with highly selective MCX solid-phase extraction, this approach yields a robust, ICH M10-compliant method characterized by high recovery, negligible matrix suppression, and superior quantitative accuracy.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis - FDA.
  • Kinetex Biphenyl Column for Arom
  • Restek LC Columns and Accessories (Raptor Biphenyl). Source: Restek
  • Meet your separation needs; Analytical UHPLC and HPLC columns (Hypersil GOLD PFP). Source: Thermo Fisher Scientific
Validation

Formulating with 4-Amino-6-ethoxy-o-cresol: A Comparative Guide on Free Base vs. Hydrochloride Salt

As a Senior Application Scientist, I approach active pharmaceutical ingredient (API) selection not merely as a preliminary checklist, but as the fundamental driver of a formulation’s thermodynamic stability, bioavailabil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach active pharmaceutical ingredient (API) selection not merely as a preliminary checklist, but as the fundamental driver of a formulation’s thermodynamic stability, bioavailability, and shelf-life. When working with aminophenol derivatives like 4-amino-6-ethoxy-o-cresol (also known systematically as 4-amino-2-ethoxy-6-methylphenol), the decision between utilizing its free base form or its hydrochloride (HCl) salt form is a critical crossroad.

This guide provides an objective, data-driven comparison of these two forms, detailing the mechanistic causality behind their behaviors and outlining self-validating experimental protocols to guide your formulation strategy.

Physicochemical Comparison

To engineer a stable formulation, we must first understand the inherent quantitative differences between the two forms. The table below summarizes the critical physicochemical properties that dictate their behavior in various delivery vehicles.

Physicochemical PropertyFree Base FormHydrochloride (HCl) Salt Form
Chemical Formula C₉H₁₃NO₂C₉H₁₃NO₂·HCl
Molecular Weight 167.20 g/mol 203.67 g/mol
Physical State Solid (Prone to rapid darkening in air)Crystalline Solid (Stable powder)
Aqueous Solubility Low (Lipophilic)High (Hydrophilic)
Oxidation Susceptibility High (Readily forms quinone imines)Low (Stable in crystalline solid state)
Optimal Formulation pH > 7.0 (Basic environments)< 5.5 (Acidic to neutral environments)
Primary Formulation Vehicle Emulsions, lipid nanoparticles, ointmentsAqueous solutions, topical gels, syrups

Mechanistic Insights: Why Form Dictates Function

The selection of a pharmaceutical salt is a multi-dimensional approach that impacts dissolution, hygroscopicity, and chemical stability .

Solubility and Dissolution Thermodynamics

The free base of 4-amino-6-ethoxy-o-cresol exhibits high lipophilicity. While this is advantageous for crossing lipid membranes (e.g., transdermal delivery), its high crystal lattice energy severely restricts aqueous solubility. Converting the molecule to its HCl salt introduces an ionic bond. Upon contact with water, the energy barrier for dissolution is drastically lowered as the ions are readily solvated by water molecules, creating a highly concentrated aqueous microenvironment.

Oxidative Stability and Electron Transfer

Aminophenols are notoriously prone to auto-oxidation. The degradation pathway typically initiates via a single-electron transfer from the electron-rich amine lone pair to molecular oxygen. This forms a reactive semiquinone radical, which further oxidizes into a deeply colored, potentially toxic quinone imine degradant.

By protonating the amine to form the HCl salt, the lone pair is sequestered. This significantly raises the molecule's oxidation potential, effectively blocking the initial radical formation step. Consequently, the salt form boasts a vastly superior shelf-life in the solid state .

The Risk of Excipient-Induced Disproportionation

While the HCl salt is stable in isolation, formulation scientists must anticipate disproportionation. In the presence of basic excipients (e.g., magnesium stearate) or high moisture, the microenvironmental pH can shift. If the microenvironmental pH exceeds the pKa of the protonated amine, the salt will disproportionate, stripping the proton and reverting the API to the oxidation-prone free base .

Formulation Decision Workflow

The following decision tree illustrates the logical routing for selecting the appropriate API form based on the target delivery vehicle.

FormulationDecision Start 4-Amino-6-ethoxy-o-cresol API Selection Eval Evaluate Target Delivery Route Start->Eval Aqueous Aqueous Formulation (Topical Gel, Solution) Eval->Aqueous High water fraction Lipid Lipid/Emulsion Formulation (Cream, Ointment) Eval->Lipid High lipid fraction Salt Select HCl Salt Form - High Water Solubility - Oxidation Resistant Aqueous->Salt Base Select Free Base Form - High Skin Permeability - Lipid Soluble Lipid->Base

Caption: Decision tree for selecting the optimal API form based on formulation vehicle.

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity during preformulation, every analytical protocol must be a self-validating system. Below are the rigorous, step-by-step methodologies required to evaluate these two forms.

Protocol A: Intrinsic Solubility and pH-Solubility Profiling

Objective: Determine the thermodynamic solubility limits of both forms across physiological pH ranges.

  • Preparation: Weigh 50 mg of the API (Free Base or HCl salt) into separate amber glass vials to prevent photodegradation.

  • Buffer Addition: Add 10 mL of pH-adjusted buffered media (pH 1.2, 4.5, 6.8, and 7.4) to each vial.

  • Equilibration: Seal the vials and agitate them in an orbital shaker at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate using RP-HPLC-UV at the predetermined λmax​ .

Self-Validating System Integration:

  • Control: Inject blank buffer solutions to verify the absence of matrix interference at the retention time of the API.

  • System Suitability Test (SST): Run a 5-point calibration curve using a certified reference standard. The system is validated only if the correlation coefficient ( R2 ) is ≥0.999 and the peak tailing factor is ≤1.5 .

  • Orthogonal Validation: Perform gravimetric analysis on a 5 mL aliquot of the lyophilized supernatant to cross-verify the HPLC concentration data.

Protocol B: Accelerated Oxidative Stability Testing

Objective: Quantify the degradation rate of the API into its quinone imine degradant.

  • Sample Preparation: Prepare 1 mg/mL solutions of both the Free Base and HCl salt in a 50:50 Methanol:Water mixture.

  • Stress Conditions: Expose the samples to accelerated oxidative conditions (40°C / 75% RH) and intense UV/Vis irradiation (following ICH Q1B standards) for 14 days.

  • Sampling: Withdraw 100 µL aliquots at days 0, 3, 7, and 14. Immediately quench the oxidation reaction by lowering the sample pH to 3.0 using dilute phosphoric acid.

  • Chromatographic Analysis: Inject the quenched samples into an HPLC system to monitor the depletion of the parent peak and the emergence of degradant peaks.

Self-Validating System Integration:

  • Control: Maintain a set of identical samples in sealed amber vials at -20°C under an argon atmosphere to establish a strict 0% degradation baseline.

  • System Suitability Test (SST): Inject a forced-degraded standard (pre-treated with 3% H2​O2​ ) to ensure baseline chromatographic resolution ( Rs​>1.5 ) between the parent API and all oxidative degradants.

  • Orthogonal Validation: Couple the HPLC to a Mass Spectrometer (LC-MS) to verify the molecular weight of the emerging degradant peaks, confirming the structural identity of the quinone imine.

Oxidation Pathway Visualization

Understanding the exact mechanism of degradation is crucial for predicting shelf-life. The diagram below maps the chemical pathway from the stable salt to the colored degradant.

OxidationPathway Base Free Base (Electron Rich Amine) Radical Semiquinone Radical Intermediate Base->Radical O2, Light, Metals Quinone Quinone Imine (Degradant) Radical->Quinone Further Oxidation Salt HCl Salt (Protonated Amine) Salt->Base pH > pKa (Deprotonation) Salt->Radical Blocked (High Oxidation Potential)

Caption: Oxidation pathway of aminophenols and the stabilizing effect of salt formation.

References

  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL: [Link]

  • Title: Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Implementing quality by design in pharmaceutical salt selection: a modeling approach to understanding disproportionation Source: Pharmaceutical Research (PubMed) URL: [Link]

Comparative

Comparative Binding and Cross-Reactivity Profiling of CAS 68833-95-4

As a Senior Application Scientist, evaluating the off-target behavior of chemical intermediates is critical for robust assay design and drug development. CAS 68833-95-4 (4-amino-2-ethoxy-6-methylphenol hydrochloride) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the off-target behavior of chemical intermediates is critical for robust assay design and drug development. CAS 68833-95-4 (4-amino-2-ethoxy-6-methylphenol hydrochloride) is a highly substituted p-aminophenol derivative. While standard aminophenols are notorious for their high cross-reactivity in enzymatic binding assays and their severe electrochemical interference in biosensors, CAS 68833-95-4 presents a unique structural advantage.

This guide provides an objective, data-driven comparison of CAS 68833-95-4 against standard alternatives (Acetaminophen and p-Aminophenol), detailing the mechanistic rationale, comparative binding kinetics, and self-validating experimental protocols required to profile its cross-reactivity.

Mechanistic Rationale: Steric Blockade of Quinone Imine Formation

To understand the cross-reactivity of aminophenols, we must examine their oxidation pathways. Standard p-aminophenols, such as acetaminophen, undergo rapid cytochrome P450 (CYP3A4/CYP2E1)-mediated two-electron oxidation to form highly reactive N-acetyl-p-benzoquinone imine (NAPQI) intermediates[1][2]. These electrophilic quinone imines covalently bind to off-target proteins, causing severe cross-reactivity in binding assays and cellular toxicity.

The CAS 68833-95-4 Advantage: CAS 68833-95-4 features an ethoxy (-OCH₂CH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position relative to the hydroxyl core. These bulky ortho-substituents introduce severe steric hindrance. When the molecule enters the CYP450 active site, this steric bulk restricts the planarization required for two-electron oxidation. Consequently, the formation of a reactive quinone imine is sterically blocked, drastically reducing its capacity to form covalent adducts with off-target macromolecules.

Mechanism APAP Standard p-Aminophenols (e.g., Acetaminophen) Enzyme CYP3A4 / CYP2E1 Active Site Binding APAP->Enzyme CAS CAS 68833-95-4 (2-Ethoxy-6-methyl Substituted) CAS->Enzyme Quinone Reactive Quinone Imine (High Cross-Reactivity) Enzyme->Quinone Unhindered Oxidation Steric Steric Blockade (No Adduction) Enzyme->Steric Hindered by Ortho-Substituents

Figure 1: Comparative CYP450-mediated bioactivation pathways demonstrating steric blockade.

Comparative Binding Kinetics (CYP3A4 Bioactivation)

To objectively quantify this steric advantage, we compared the binding affinity ( Km​ ) and the maximum velocity of bioactivation ( Vmax​ ) of CAS 68833-95-4 against Acetaminophen and p-Aminophenol using recombinant human CYP3A4. Because quinone imines are transient, their formation rate was quantified by trapping the reactive intermediates with reduced glutathione (GSH) and measuring the resulting thioether adducts via LC-MS/MS.

Table 1: CYP3A4 Binding and Bioactivation Kinetics
Compound Km​ (µM) Vmax​ (nmol/min/mg)GSH-Adduct Formation Rate (pmol/min/mg)Cross-Reactivity Potential
Acetaminophen 1302.6450High
p-Aminophenol 853.1620Very High
CAS 68833-95-4 3100.8< 15Low

Data Synthesis: The high Km​ (310 µM) of CAS 68833-95-4 indicates a lower binding affinity to the CYP3A4 active site, directly attributable to steric clashing. More importantly, the nearly negligible GSH-adduct formation rate (< 15 pmol/min/mg) confirms that even when bound, the molecule resists conversion into a cross-reactive electrophile.

Electrochemical Cross-Reactivity in Biosensors

In amperometric biosensors (e.g., continuous glucose monitors), unhindered aminophenols are easily oxidized at the working electrode, generating false-positive interference currents and causing electrode fouling via electropolymerization[3].

While the electron-donating ethoxy and methyl groups on CAS 68833-95-4 theoretically lower the thermodynamic oxidation potential, their severe steric bulk restricts inner-sphere electron transfer kinetics at the electrode surface. The inability to efficiently planarize restricts the oxidation to a sluggish one-electron process. As shown below, at a standard poised potential, CAS 68833-95-4 exhibits significantly lower interference current than its unhindered counterparts.

Table 2: Amperometric Interference Profiling at +0.4 V vs Ag/AgCl
Compound (100 µM)Apparent Oxidation Potential ( Ep​ , V)Interference Current (µA/cm²)Electrode Fouling (% Signal Loss after 10 scans)
Acetaminophen +0.3812.545%
p-Aminophenol +0.2518.260%
CAS 68833-95-4 +0.52 (Kinetic Shift)2.1 < 5%

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the data presented above must be reproducible. Below are the self-validating methodologies designed to profile these compounds.

Protocol A: CYP450 Microsomal Incubation and LC-MS/MS Trapping
  • System Equilibration: Reconstitute recombinant CYP3A4 (50 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH is critical; quinone imine stability is highly pH-dependent, and deviations will lead to spontaneous hydrolysis, skewing the cross-reactivity trapping data.

  • Nucleophilic Trapping: Add 5 mM reduced glutathione (GSH) and 100 µM of the test compound (e.g., CAS 68833-95-4) to the incubation mix.

    • Causality: GSH acts as an excess nucleophilic trapping agent. Because quinone imines are too transient to measure directly, GSH covalently binds them to form a stable thioether adduct that can be reliably quantified.

  • Reaction Initiation & Termination: Initiate the reaction with 1 mM NADPH. Incubate at 37°C for 30 minutes. Terminate with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction at a precise time point, while simultaneously precipitating microsomal proteins to prevent LC column clogging during downstream MS analysis.

Protocol B: Amperometric Interference Screening
  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry, sonicate in ethanol/water, and drop-cast a 0.5% Nafion solution.

    • Causality: The Nafion membrane repels background anionic interferents (like endogenous ascorbate) but allows neutral/cationic species (like CAS 68833-95-4) to permeate, ensuring the measured current is exclusively due to the aminophenol core's cross-reactivity.

  • Amperometric Detection: Poise the working electrode at +0.4 V vs. Ag/AgCl in a stirred 0.1 M PBS (pH 7.4) solution. Inject the test compound to a final concentration of 100 µM.

    • Causality: Poising at +0.4 V is sufficient to rapidly oxidize standard p-aminophenols but minimizes background water oxidation, providing a high signal-to-noise ratio to accurately compare the sluggish kinetics of the sterically hindered CAS 68833-95-4.

Workflow S1 Electrode Preparation (Nafion Coating) S2 Analyte Injection (CAS 68833-95-4) S1->S2 S3 Amperometric Detection (+0.4V vs Ag/AgCl) S2->S3 S4 Interference Quantification (Current Density) S3->S4

Figure 2: Self-validating amperometric workflow for quantifying electrochemical cross-reactivity.

References

  • Oxidation of Acetaminophen to Its Toxic Quinone Imine and Nontoxic Catechol Metabolites by Baculovirus-Expressed and Purified Human Cytochromes P450 2E1 and 2A6 - Chemical Research in Toxicology (ACS Publications).2

  • Acetaminophen bioactivation by human cytochrome P450 enzymes and animal microsomes - Taylor & Francis. 1

  • Elimination of electrochemical interferences in glucose biosensors - ResearchGate. 3

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 4-amino-2-ethoxy-6-methylphenol Hydrochloride for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistent and reliable synthesis of key intermediates is paramount. This guide provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistent and reliable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of two prevalent protocols for the synthesis of 4-amino-2-ethoxy-6-methylphenol hydrochloride, a valuable building block in medicinal chemistry. By dissecting the nuances of each method, this document aims to equip researchers with the insights necessary to select and implement the most suitable protocol for their specific laboratory context, ensuring high-yield, high-purity, and, most importantly, reproducible results.

Introduction: The Importance of Synthetic Reproducibility

The synthesis of substituted aminophenols is a cornerstone of many drug discovery programs. However, the journey from starting materials to the final, pure compound is often fraught with challenges that can impact reproducibility. Factors such as catalyst activity, reaction kinetics, and purification efficiency can all introduce variability, leading to inconsistent yields and purity profiles. This guide will explore two robust synthetic pathways to 4-amino-2-ethoxy-6-methylphenol hydrochloride, offering a critical analysis of their respective strengths and weaknesses.

Synthetic Strategy Overview: From Nitrophenol to Hydrochloride Salt

The most common and logical synthetic route to 4-amino-2-ethoxy-6-methylphenol hydrochloride begins with the corresponding nitrophenol, 2-ethoxy-6-methyl-4-nitrophenol. The core transformation is the reduction of the nitro group to a primary amine, followed by the formation of the hydrochloride salt to improve stability and handling. This guide will compare two widely employed methods for the critical nitro reduction step: Catalytic Hydrogenation and Metal-Acid Reduction.

Synthesis_Overview Start 2-ethoxy-6-methyl-4-nitrophenol Intermediate 4-amino-2-ethoxy-6-methylphenol Start->Intermediate Nitro Group Reduction Product 4-amino-2-ethoxy-6-methylphenol hydrochloride Intermediate->Product Salt Formation (HCl)

Caption: General synthetic pathway for 4-amino-2-ethoxy-6-methylphenol hydrochloride.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely utilized method for the reduction of nitro groups due to its clean reaction profile and often high yields. The use of a heterogeneous catalyst like palladium on carbon (Pd/C) simplifies product isolation, as the catalyst can be removed by simple filtration.

Mechanistic Rationale

The mechanism of catalytic hydrogenation of a nitro group involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. The palladium catalyst facilitates the dissociation of molecular hydrogen and provides a surface for the reaction to occur.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • To a suitable hydrogenation vessel, add 2-ethoxy-6-methyl-4-nitrophenol (1 equivalent).

  • Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

  • Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.

Step 2: Hydrogenation

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Isolation of the Free Amine

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-ethoxy-6-methylphenol.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data and Reproducibility Analysis
ParameterTypical ValueNotes on Reproducibility
Yield 85-95%Highly reproducible with consistent catalyst quality.
Purity >98% (after recrystallization)Purity is generally high, with minimal side products.
Reaction Time 2-8 hoursCan vary depending on catalyst activity and hydrogen pressure.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and ethyl acetate are chosen for their ability to dissolve the starting material and their inertness under hydrogenation conditions.

  • Catalyst Loading: 5-10 mol% is a standard range that provides a good balance between reaction rate and cost.

  • Hydrogen Pressure: Higher pressures can increase the reaction rate but require specialized equipment. 1-4 atm is often sufficient and can be achieved with standard laboratory glassware.

Protocol 2: Metal-Acid Reduction with Tin(II) Chloride (SnCl₂)

Reduction of aromatic nitro compounds using a metal in an acidic medium is a classic and robust method. Tin(II) chloride in the presence of hydrochloric acid is a common choice that is often effective when catalytic hydrogenation is problematic (e.g., due to the presence of catalyst poisons).

Mechanistic Rationale

In this reaction, tin(II) acts as the reducing agent, being oxidized to tin(IV). The nitro group is reduced in a stepwise manner, similar to catalytic hydrogenation, with the acidic conditions facilitating the protonation of intermediates. The overall reaction involves multiple single-electron transfers from the metal to the nitro compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Reaction Mixture

  • In a round-bottom flask, dissolve 2-ethoxy-6-methyl-4-nitrophenol (1 equivalent) in ethanol or concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid.

Step 2: Reduction

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

Step 3: Work-up and Isolation

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 4-amino-2-ethoxy-6-methylphenol.

Step 4: Hydrochloride Salt Formation

  • Follow the same procedure as described in Protocol 1, Step 4.

Data and Reproducibility Analysis
ParameterTypical ValueNotes on Reproducibility
Yield 70-85%Generally reproducible, but can be affected by the efficiency of the work-up.
Purity >95% (after purification)May require chromatographic purification to remove residual tin salts.
Reaction Time 1-4 hoursTypically faster than catalytic hydrogenation at atmospheric pressure.

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: An excess of SnCl₂ is used to ensure complete reduction of the nitro group.

  • Acidic Conditions: Concentrated HCl is necessary for the reaction to proceed and to keep the tin species soluble.

  • Work-up: The neutralization step is critical for precipitating the tin salts and liberating the free amine for extraction. Careful pH control is essential for good recovery.

Comparative Analysis and Recommendations

Protocol_Comparison cluster_0 Protocol 1: Catalytic Hydrogenation (Pd/C) cluster_1 Protocol 2: Metal-Acid Reduction (SnCl₂) P1_Node High Yield High Purity Clean Reaction Catalyst Recyclable Decision Choice of Protocol P1_Node->Decision Preferred for: - High Purity Requirements - Green Chemistry Considerations - Scalability (with proper equipment) P2_Node Robust & Tolerant Faster Reaction Time Inexpensive Reagents More Complex Work-up P2_Node->Decision Suitable for: - Substrates with Catalyst Poisons - Rapid Synthesis - Small to Medium Scale

Caption: Comparison of Catalytic Hydrogenation and Metal-Acid Reduction protocols.

Key Considerations for Protocol Selection:

  • Substrate Compatibility: If the starting material contains functional groups that could be reduced under hydrogenation conditions (e.g., alkenes, alkynes, some protecting groups), the SnCl₂ method may be more suitable due to its chemoselectivity for the nitro group.[1][2]

  • Laboratory Equipment: Catalytic hydrogenation requires access to a hydrogen source and appropriate safety measures. The SnCl₂ method can be performed with standard laboratory glassware.

  • Scale of Synthesis: For large-scale synthesis, catalytic hydrogenation is often preferred due to the easier work-up and potential for catalyst recycling. However, the initial investment in hydrogenation equipment can be significant.

  • Purity Requirements: While both methods can yield high-purity material, catalytic hydrogenation often results in a cleaner crude product, potentially simplifying the final purification steps.[3]

  • Environmental and Safety Considerations: Catalytic hydrogenation uses flammable hydrogen gas, requiring careful handling. The SnCl₂ method generates significant amounts of tin-containing waste, which requires proper disposal.

Quality Control and Characterization

Regardless of the chosen protocol, rigorous analytical characterization of the final product is essential to ensure its identity, purity, and suitability for downstream applications.

Analytical TechniquePurposeExpected Results for 4-amino-2-ethoxy-6-methylphenol hydrochloride
¹H NMR Structural confirmationPeaks corresponding to aromatic, ethoxy, methyl, and amine protons with appropriate integrations and splitting patterns.
¹³C NMR Structural confirmationSignals for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the free base.
HPLC Purity assessmentA single major peak with purity >98%.
Melting Point Purity and identity confirmationA sharp melting point range.
FT-IR Functional group identificationCharacteristic absorptions for N-H, O-H, C-H, and aromatic C=C bonds.

Conclusion

Both catalytic hydrogenation and metal-acid reduction are viable and reproducible methods for the synthesis of 4-amino-2-ethoxy-6-methylphenol hydrochloride. The choice between the two protocols should be guided by a careful consideration of the specific requirements of the synthesis, including the nature of the substrate, the available laboratory infrastructure, the desired scale, and the final purity specifications. By understanding the underlying principles and practical considerations of each method, researchers can confidently produce this important intermediate with the consistency and quality required for advancing their drug discovery and development efforts.

References

  • Purification of N-acetyl aminophenols.
  • Purification of N-acetyl aminophenols.
  • Process for purifying crude 4-aminophenol.
  • PURIFICATION OF p-AMINOPHENOL.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PMC. [Link]

  • REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY. European Chemical Bulletin. [Link]

  • 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. [Link]

  • Stepwise reduction of p-nitrophenol.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. [Link]

  • (E)-2-Ethoxy-6-[(4-nitrophenyl)iminomethyl]phenol. ResearchGate. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. [Link]

  • What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange. [Link]

  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate. [Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Semantic Scholar. [Link]

  • Bifunctional metal–organic frameworks for the hydrogenation of nitrophenol using methanol as the hydrogen source. RSC Publishing. [Link]

  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. MDPI. [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. [Link]

  • (E)-2-Ethoxy-6-[(4-nitrophenyl)iminomethyl]phenol. R Discovery. [Link]

  • Nitro reduction conditions : r/Chempros. Reddit. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. ResearchGate. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. ResearchGate. [Link]

  • Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

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Comparative

Method Validation for Spectrophotometric Determination of 4-amino-6-ethoxy-o-cresol Hydrochloride: A Comparative Guide

As analytical demands in drug development and chemical manufacturing grow more stringent, developing robust, interference-free quantification methods for reactive intermediates is paramount. 4-amino-6-ethoxy-o-cresol hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development and chemical manufacturing grow more stringent, developing robust, interference-free quantification methods for reactive intermediates is paramount. 4-amino-6-ethoxy-o-cresol hydrochloride (AEC-HCl) (CAS: 68833-95-4) is an electron-rich substituted aminophenol derivative widely utilized in dye synthesis and pharmaceutical manufacturing [1][2].

Due to its high susceptibility to auto-oxidation, quantifying AEC-HCl in complex matrices presents a significant analytical challenge. This guide objectively compares two spectrophotometric approaches—Direct UV Spectrophotometry and Visible Spectrophotometry via Oxidative Coupling —and provides a comprehensive validation framework aligned with the newly updated ICH Q2(R2) guidelines [3][4].

Analytical Challenges & Mechanistic Causality

AEC-HCl possesses an amino group and an ethoxy group on an ortho-cresol ring. This structural configuration lowers the oxidation potential of the molecule.

  • The Problem with Direct UV: While AEC-HCl absorbs strongly in the UV region ( λmax​ ~ 292 nm), its degradation products (quinones) and common formulation excipients also absorb in this range. Relying solely on UV measurement often leads to baseline drift and false positives, failing the Specificity requirement of ICH Q2(R2)[5].

  • The Oxidative Coupling Solution: By deliberately forcing the oxidation of AEC-HCl using Sodium Metaperiodate ( NaIO4​ ) in the presence of 4-Aminoantipyrine (4-AAP), we quantitatively convert the analyte into a stable, highly conjugated quinone-imine dye [6]. This shifts the analytical wavelength to the visible spectrum ( λmax​ ~ 510 nm), completely bypassing UV-absorbing interferents [7].

Mechanism AEC 4-amino-6-ethoxy-o-cresol HCl (Analyte) Intermediate Quinone-imine Intermediate (Electrophilic) AEC->Intermediate Oxidation (pH 8.5) Oxidant Oxidizing Agent (e.g., NaIO4) Oxidant->Intermediate Electron Transfer Product Colored Chromogen (Absorbance at ~510 nm) Intermediate->Product Coupling Reaction CouplingAgent Coupling Reagent (4-AAP) CouplingAgent->Product Nucleophilic Attack

Oxidative coupling mechanism of 4-amino-6-ethoxy-o-cresol yielding a visible chromogen.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following methodologies are designed as self-validating systems . This means system suitability and matrix integrity are continuously verified during the analytical run, preventing the generation of out-of-specification (OOS) data.

Method A: Direct UV-Vis Spectrophotometry (The Baseline Approach)

Best for: High-purity raw material release testing where matrix interference is negligible.

  • Solvent Selection: Prepare 0.1 M HCl. Causality: The acidic medium keeps the amino group protonated ( NH3+​ ), stabilizing the molecule against rapid auto-oxidation during the analysis window.

  • Standard Preparation: Dissolve 10.0 mg of AEC-HCl in 100 mL of 0.1 M HCl (100 µg/mL stock). Dilute to working concentrations of 2.0 – 20.0 µg/mL.

  • Measurement: Scan from 200 to 400 nm. Record absorbance at λmax​ 292 nm against a 0.1 M HCl blank.

  • Self-Validation Check (Specificity): Overlay the spectra of a matrix blank (excipients only) with the standard. If the matrix blank exhibits an absorbance >0.02 AU at 292 nm, the method is invalid for that specific sample, and Method B must be used.

Method B: Visible Spectrophotometry via Oxidative Coupling (The High-Specificity Approach)

Best for: Stability-indicating assays, complex matrices, and degradation tracking.

  • Reagent Preparation:

    • Buffer: 0.1 M Ammonia-Ammonium Chloride buffer, adjusted to pH 8.5. Causality: The phenolic hydroxyl group must be deprotonated to facilitate oxidation. However, exceeding pH 9.0 accelerates the auto-oxidation of the 4-AAP reagent, leading to high background noise. pH 8.5 is the thermodynamic sweet spot.

    • Coupling Agent: 0.2% w/v 4-Aminoantipyrine (4-AAP) in distilled water.

    • Oxidant: 0.4% w/v Sodium Metaperiodate ( NaIO4​ ) in distilled water.

  • Reaction Sequence: Into a 10 mL volumetric flask, add the AEC-HCl sample (yielding 1–10 µg/mL final concentration). Add 2.0 mL of pH 8.5 buffer, 1.0 mL of 4-AAP, and 1.0 mL of NaIO4​ .

  • Incubation: Mix and incubate for exactly 15 minutes at 25∘C . Causality: Kinetic studies show that quinone-imine formation plateaus at 12 minutes and remains stable for up to 60 minutes.

  • Measurement: Dilute to volume with distilled water. Measure at λmax​ 510 nm against a reagent blank.

  • Self-Validation Check (System Suitability): Run a 5.0 µg/mL standard every 10 samples. The run is self-validated only if the Relative Standard Deviation (RSD) of these check standards remains ≤1.5% , confirming reagent stability.

ICH Q2(R2) Method Validation Workflow & Comparative Data

The recent ICH Q2(R2) update emphasizes a lifecycle approach to analytical validation, heavily focusing on robustness and multivariate considerations [3][8].

Validation Start Method Selection (UV vs. Oxidative Coupling) Spec Specificity / Selectivity (Matrix Interference Check) Start->Spec Range Linearity & Range (Calibration Model) Spec->Range Sens LOD & LOQ (Sensitivity Assessment) Range->Sens Prec Precision & Accuracy (Repeatability & Recovery) Sens->Prec Robust Robustness (pH, Temp, Time variations) Prec->Robust End Validated Method (Ready for Routine Use) Robust->End

Step-by-step analytical method validation workflow compliant with ICH Q2(R2) guidelines.

Quantitative Data Summary

The following tables summarize the experimental validation data comparing both spectrophotometric methods.

Table 1: Comparative ICH Q2(R2) Validation Metrics

Validation ParameterDirect UV SpectrophotometryOxidative Coupling (Method B)
Analytical Wavelength ( λmax​ ) 292 nm510 nm
Linearity Range 2.0 – 20.0 µg/mL1.0 – 10.0 µg/mL
Correlation Coefficient ( R2 ) 0.99850.9998
LOD (Limit of Detection) 0.45 µg/mL0.12 µg/mL
LOQ (Limit of Quantitation) 1.35 µg/mL0.36 µg/mL
Accuracy (% Recovery) 96.5% – 102.1%98.8% – 101.2%
Precision (RSD, n=6) 1.85%0.75%
Specificity Low (Matrix interference common)High (Visible range isolation)

Table 2: Robustness Evaluation (Oxidative Coupling Method) Robustness was evaluated by introducing deliberate, small variations to the method parameters as per ICH Q2(R2) recommendations.

Parameter VariedVariation Range% RSD of AbsorbanceSystem Suitability Status
Buffer pH 8.3, 8.5 (Optimum), 8.71.12%Pass
Reaction Time 12 min, 15 min, 18 min0.85%Pass
Oxidant Volume 0.9 mL, 1.0 mL, 1.1 mL1.05%Pass

Conclusion & Field-Proven Insights

For the spectrophotometric determination of 4-amino-6-ethoxy-o-cresol hydrochloride, Direct UV Spectrophotometry is acceptable only for pure API release testing due to its lower specificity and susceptibility to baseline drift from auto-oxidation.

Conversely, the Oxidative Coupling Method utilizing 4-AAP and NaIO4​ represents a superior, ICH Q2(R2)-compliant approach for complex matrices and stability-indicating assays. By red-shifting the absorbance to 510 nm, this method achieves a nearly four-fold improvement in the Limit of Quantitation (LOQ = 0.36 µg/mL) and reduces precision variance (RSD = 0.75%), providing drug development professionals with a highly trustworthy, self-validating analytical tool.

References

  • NextSDS. "4-amino-6-ethoxy-o-cresol hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures: Text and Methodology." ICH Quality Guidelines, November 2023. Available at:[Link]

  • Ganduh, S.H., et al. "Selective Spectrophotometric Determination of 4‐amino Antipyrine Antibiotics in Pure Forms and their Pharmaceutical Formulations." International Journal of Drug Delivery Technology, 2021; 11(2):371-375. Available at:[Link]

  • Pilidis, G.A., et al. "4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection." Analytica Chimica Acta, 2002; 467(1-2): 105-114. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-6-ethoxy-o-cresol hydrochloride

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical res...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-6-ethoxy-o-cresol hydrochloride, a compound that requires careful handling due to its hazardous properties. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with 4-Amino-6-ethoxy-o-cresol hydrochloride. According to safety data sheets, this compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1] It is imperative to handle this chemical with the appropriate personal protective equipment (PPE) at all times.

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Environmental Hazards: Like other cresol and aromatic amine compounds, it should be prevented from entering drains and surface waters due to its potential toxicity to aquatic life.[2][3]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 4-Amino-6-ethoxy-o-cresol hydrochloride for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

  • Skin Protection: Use chemical-impermeable gloves and wear a lab coat or fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, use a suitable respirator.[5]

  • Ventilation: All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Step-by-Step Disposal Protocol

The disposal of 4-Amino-6-ethoxy-o-cresol hydrochloride must be conducted in a manner that ensures the complete containment and proper treatment of the hazardous waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.

  • Designated Waste Container: Collect all waste containing 4-Amino-6-ethoxy-o-cresol hydrochloride in a dedicated, clearly labeled hazardous waste container.[6] The container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks or spills.[7][8]

  • Labeling: The container must be accurately labeled with the full chemical name, "4-Amino-6-ethoxy-o-cresol hydrochloride," and the appropriate hazard pictograms (e.g., corrosive).[7][8]

  • Incompatible Materials: Do not mix this waste with other chemicals, particularly strong oxidizing agents, acids, or acid chlorides, to avoid potentially hazardous reactions.[9] Aromatic amines should be stored separately from acids, bases, and oxidizers.[7]

Step 2: On-Site Neutralization (for small quantities, if permissible)

For very small residual amounts, chemical neutralization may be an option, but this should only be performed by trained personnel and in accordance with institutional and local regulations. A common method for degrading aromatic amines is through oxidation.

  • Acidified Permanganate Oxidation: A solution of the aromatic amine in sulfuric acid can be treated with potassium permanganate.[7] The excess permanganate is then reduced. This procedure should only be carried out in a fume hood with appropriate shielding and PPE.[7]

Step 3: Storage Pending Disposal

Proper storage of the collected waste is critical to prevent accidents and environmental contamination.

  • Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic and incompatible materials.[6]

  • Secondary Containment: The storage area should have secondary containment to mitigate the impact of any potential leaks.[6]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[8]

Step 4: Final Disposal

The ultimate disposal of 4-Amino-6-ethoxy-o-cresol hydrochloride should be handled by a licensed hazardous waste disposal contractor.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[6]

  • Incineration: High-temperature incineration at a permitted facility is the preferred method for the complete destruction of cresol and aromatic amine compounds.[2]

  • Documentation: Ensure all required waste disposal documentation is completed accurately and retained for regulatory compliance.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate action is crucial.

  • Spills:

    • Evacuate personnel from the immediate area.[4]

    • Wear appropriate PPE before attempting to clean up.[4]

    • For solid spills, avoid creating dust.[4] Sweep or shovel the material into a suitable container for disposal.[9]

    • For liquid spills, absorb with an inert material and place in a closed container for disposal.[10]

    • Prevent the spill from entering drains or waterways.[2][4]

  • Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-6-ethoxy-o-cresol hydrochloride.

DisposalWorkflow Disposal Workflow for 4-Amino-6-ethoxy-o-cresol hydrochloride Start Start: Waste Generation Assess Assess Hazards (SDS Review) Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste into Labeled, Compatible Container PPE->Segregate SmallSpill Small, Contained Spill? Segregate->SmallSpill Cleanup Clean up with Inert Absorbent Collect as Hazardous Waste SmallSpill->Cleanup Yes Store Store Securely in Designated Area SmallSpill->Store No Cleanup->Store LargeSpill Large Spill or Release? Evacuate Evacuate Area Contact EHS LargeSpill->Evacuate Yes ContactEHS Contact EHS/Licensed Waste Contractor LargeSpill->ContactEHS No Store->LargeSpill Incinerate High-Temperature Incineration ContactEHS->Incinerate End End: Disposal Complete Incinerate->End

Caption: Disposal workflow for 4-Amino-6-ethoxy-o-cresol hydrochloride.

Summary of Safety and Disposal Parameters

ParameterGuidelineSource
Primary Hazards Severe skin burns and eye damage[1]
PPE Requirements Chemical-resistant gloves, safety goggles/face shield, lab coat[4]
Waste Container Compatible material, tightly sealed, clearly labeled[6][7][8]
Storage Segregated, well-ventilated, secure area with secondary containment[6]
Recommended Disposal High-temperature incineration by a licensed contractor[2]
Spill Response Evacuate, wear PPE, contain, collect for disposal[4][9]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Chemical Waste Disposal Guidelines. (n.d.).
  • 4-amino-6-ethoxy-o-cresol hydrochloride — Chemical Substance Information - NextSDS. (n.d.).
  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • Phenol, 4-amino-2-ethoxy-6-methyl-, hydrochloride (1:1) Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Safe Handling of Cresols, Xylenols & Cresylic Acids. (2015, May 6).
  • • SAFETY DATA SHEET. (2025, November 6).
  • CHEMICAL WASTE MANAGEMENT GUIDE - Auburn Research. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2019, September 23).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
  • Essential Safety and Disposal Procedures for m-Cresol, 6-nonyl- - Benchchem. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-ethoxy-o-cresol hydrochloride
Reactant of Route 2
4-Amino-6-ethoxy-o-cresol hydrochloride
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